Technical Documentation Center

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1219960-79-8

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride: A Technical Guide for Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the aryloxyalkylamine scaffold is a privileged motif frequently utilized in the design of neuroactive and cardioactive agents. 3-[(2-Methylphenoxy)methyl]pyrrolidine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the aryloxyalkylamine scaffold is a privileged motif frequently utilized in the design of neuroactive and cardioactive agents. 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride (Base CAS: 614731-20-3) is a highly versatile building block that perfectly exemplifies this pharmacophore. Comprising a basic pyrrolidine ring, a flexible methylene ether linker, and a sterically defined ortho-cresol (2-methylphenol) moiety, this compound is primarily deployed in the synthesis of monoamine reuptake inhibitors, G-protein coupled receptor (GPCR) ligands, and custom screening libraries.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the causality behind its structural properties, optimal synthetic routes, and self-validating analytical protocols.

Physicochemical Profiling

Understanding the physicochemical properties of the hydrochloride salt is critical for formulating assays and predicting pharmacokinetic behavior. The salt form is specifically chosen over the free base to prevent atmospheric oxidation of the secondary amine, ensure crystalline stability, and maximize aqueous solubility for in vitro biological screening.

PropertyValueScientific Rationale
Compound Name 3-[(2-Methylphenoxy)methyl]pyrrolidine HClStandard IUPAC nomenclature.
Base CAS Number 614731-20-3Registered identifier for the free base [1].
Molecular Formula C₁₂H₁₈ClNOAccounts for the base (C₁₂H₁₇NO) + HCl.
Molecular Weight 227.73 g/mol Optimal low MW for lead-like chemical space.
Physical State White to off-white crystalline powderIndicates high purity; free base is typically an oil.
Solubility H₂O (>50 mg/mL), DMSO, MethanolHCl salt ensures rapid dissolution in assay buffers.
pKa (Calculated) ~9.2 - 9.5 (Pyrrolidine NH)Ensures protonation at physiological pH (7.4).

Structural Chemistry & Pharmacophore Analysis

The structural logic of 3-[(2-Methylphenoxy)methyl]pyrrolidine is rooted in its ability to mimic endogenous neurotransmitters while providing enhanced metabolic stability.

  • The Basic Center (Pyrrolidine): At a physiological pH of 7.4, the secondary amine is predominantly protonated. This cationic state is mandatory for forming an ion-pair (salt bridge) with conserved aspartate residues within the binding pockets of target proteins (e.g., monoamine transporters).

  • The Ether Linker: The oxygen atom acts as a critical hydrogen-bond acceptor, while the methylene bridge provides rotational freedom, allowing the aromatic ring to adopt the optimal dihedral angle for target engagement.

  • The Hydrophobic Bulk (2-Methylphenyl): The ortho-methyl substitution restricts the conformational flexibility of the ether bond compared to an unsubstituted phenoxy group. This steric hindrance locks the molecule into a preferred 3D conformation that tightly fits into narrow, hydrophobic binding pockets, increasing target selectivity.

Pharmacophore A Pyrrolidine Nitrogen (Basic Center) B Ether Oxygen (H-Bond Acceptor) A->B C3-Methylene Linker D Target Protein (Aspartate Salt Bridge) A->D Ion-Pairing (Physiological pH) C 2-Methylphenyl Ring (Hydrophobic Bulk) B->C Aryl Ether Bond E Target Protein (H-Bond Donor) B->E Dipole Interaction F Target Protein (Aromatic Pocket) C->F π-π / Steric Fit

Fig 1: Pharmacophore mapping of the aryloxyalkylamine motif interacting with target receptors.

Synthetic Methodology

The most robust and stereochemically reliable method for synthesizing aryloxymethyl pyrrolidines is the Mitsunobu reaction [2]. By starting with commercially available 1-Boc-3-pyrrolidinemethanol [3], we can achieve the etherification under mild conditions without risking the elimination side-reactions common in standard Williamson ether syntheses.

Synthesis N1 1-Boc-3-pyrrolidinemethanol N3 Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) N1->N3 N2 2-Methylphenol (o-Cresol) N2->N3 N4 1-Boc-3-[(2-methylphenoxy)methyl]pyrrolidine N3->N4 Etherification N5 Boc Deprotection (4M HCl in Dioxane, RT) N4->N5 N6 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl N5->N6 Precipitation

Fig 2: Two-step synthetic workflow utilizing Mitsunobu etherification and acidic deprotection.

Step-by-Step Protocol

Phase 1: Mitsunobu Etherification

  • Preparation: Dissolve 1.0 eq of 1-Boc-3-pyrrolidinemethanol and 1.1 eq of 2-methylphenol in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of Triphenylphosphine (PPh₃) and cool the reaction vessel to 0°C. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate.

  • Coupling: Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state at room temperature.

  • Validation Checkpoint: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the UV-active spot of 2-methylphenol is consumed, yielding a new, higher Rf spot.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the Boc-protected intermediate.

Phase 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified intermediate in a minimal amount of dry Dichloromethane (DCM). Add 10 volumes of 4M HCl in Dioxane.

  • Precipitation: Stir at room temperature for 2 hours. Causality: Dioxane is a non-nucleophilic solvent that perfectly solubilizes the starting material but forces the highly polar hydrochloride salt product to spontaneously precipitate.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum.

Analytical Characterization (Self-Validating Protocols)

To ensure absolute scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Protocol A: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Validation Logic: Because the pyrrolidine nitrogen is highly basic, it readily accepts a proton in the acidic mobile phase.

  • Expected Result: A dominant single peak in the UV chromatogram (254 nm) corresponding to an m/z of 192.1 [M+H]⁺ (Base MW is 191.14 g/mol ).

Protocol B: ¹H-NMR (Proton Nuclear Magnetic Resonance)
  • Method: 400 MHz spectrometer, solvent: DMSO-d₆.

  • Validation Logic: DMSO-d₆ is selected over CDCl₃ because it prevents the exchange of the ammonium protons, allowing direct observation of the salt state.

  • Expected Result:

    • δ 8.80 - 9.30 ppm (br s, 2H): Confirms the presence of the protonated pyrrolidine amine (NH₂⁺).

    • δ 6.80 - 7.20 ppm (m, 4H): Confirms the intact ortho-substituted aromatic ring.

    • δ 3.90 - 4.10 ppm (m, 2H): The diastereotopic protons of the -CH₂-O- linker, shifted downfield due to the adjacent electronegative oxygen.

    • δ 2.15 ppm (s, 3H): The sharp singlet of the ortho-methyl group on the phenyl ring.

Applications in Drug Discovery

The 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold is heavily utilized in the development of:

  • Monoamine Transporter Inhibitors: The spatial distance between the basic nitrogen and the aromatic ring perfectly matches the pharmacophore model for Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) inhibitors.

  • Library Generation: The secondary amine acts as an ideal nucleophile for subsequent derivatization via reductive amination, acylation, or sulfonylation to generate high-throughput screening (HTS) libraries.

Handling, Stability, and Storage

  • Storage: Store desiccated at 2-8°C. The compound is highly stable but is hygroscopic due to the hydrochloride salt.

  • Handling: Weigh in a low-humidity environment. Always use glass or PTFE-lined spatulas, as static charge can cause the fine crystalline powder to disperse.

References

  • ACS Publications: The Journal of Organic Chemistry Title: Chemical and Biochemical Approaches for the Synthesis of Substituted Compounds (Mitsunobu Applications) Source: American Chemical Society (ACS) URL:[Link]

Exploratory

In-Depth Technical Guide: Mechanism of Action of 3-[(2-Methylphenoxy)methyl]pyrrolidine Derivatives

Executive Summary The development of targeted neurotherapeutics relies heavily on optimizing molecular scaffolds to achieve precise control over synaptic neurotransmitter levels. Among these, the 3-aryloxymethyl pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neurotherapeutics relies heavily on optimizing molecular scaffolds to achieve precise control over synaptic neurotransmitter levels. Among these, the 3-aryloxymethyl pyrrolidines have emerged as a highly potent class of monoamine reuptake inhibitors. Specifically, 3-[(2-Methylphenoxy)methyl]pyrrolidine (and its hydrochloride salt, CAS 1219960-79-8) represents a structurally optimized derivative that acts as a dual Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibitor (SNRI)[1].

This technical whitepaper provides an in-depth analysis of the mechanism of action, structural pharmacology, and the self-validating experimental workflows required to evaluate this compound class. By dissecting the causality behind its molecular design and the protocols used to validate its efficacy, this guide serves as an authoritative resource for drug development professionals investigating novel SNRI scaffolds for neuropathic pain and major depressive disorders[2].

Structural Pharmacology & Target Engagement

The pharmacological efficacy of 3-[(2-Methylphenoxy)methyl]pyrrolidine is dictated by three critical pharmacophoric elements: the basic pyrrolidine core, the flexible ether linkage, and the substituted aromatic ring.

Causality of the 2-Methyl Substitution

In drug design, minor structural modifications often yield profound thermodynamic consequences. The introduction of a methyl group at the ortho (2-position) of the phenoxy ring is not arbitrary; it serves a specific stereoelectronic function:

  • Conformational Locking: The steric bulk of the 2-methyl group restricts the rotational degrees of freedom around the O−CH2​ ether linkage.

  • Entropic Optimization: Causality: By pre-organizing the molecule into a bioactive dihedral conformation, the entropic penalty typically incurred during target binding is minimized. This locked conformation optimally occupies the hydrophobic S1 binding pockets of both the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), significantly lowering the dissociation constant ( Ki​ ) compared to unsubstituted analogs[3].

  • Amine-Aspartate Salt Bridge: The secondary amine of the pyrrolidine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (Asp98 in hSERT, Asp75 in hNET) within the central binding site.

Synaptic Mechanism of Action & Downstream Signaling

As an SNRI, 3-[(2-Methylphenoxy)methyl]pyrrolidine competitively binds to the orthosteric sites of SERT and NET, preventing the reuptake of 5-HT and NE from the synaptic cleft into the presynaptic neuron[2].

The sustained elevation of these monoamines leads to the prolonged activation of post-synaptic G-protein coupled receptors (GPCRs), specifically 5-HT receptors and α/β -adrenergic receptors. This initiates a secondary messenger cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), ultimately leading to the phosphorylation of the cAMP response element-binding protein (CREB). The activation of CREB upregulates the transcription of Brain-Derived Neurotrophic Factor (BDNF), driving the long-term neuroplasticity required for clinical antidepressant and analgesic efficacy.

SNRI_MoA Compound 3-[(2-Methylphenoxy) methyl]pyrrolidine SERT SERT (Serotonin Transporter) Compound->SERT Competitive Inhibition NET NET (Norepinephrine Transporter) Compound->NET Competitive Inhibition Synapse5HT ↑ Synaptic 5-HT SERT->Synapse5HT Blocks Reuptake SynapseNE ↑ Synaptic NE NET->SynapseNE Blocks Reuptake Receptors Post-Synaptic GPCR Activation Synapse5HT->Receptors 5-HT Receptors SynapseNE->Receptors α/β Adrenergic Neuroplasticity CREB/BDNF Neuroplasticity Receptors->Neuroplasticity cAMP/PKA Cascade

Fig 1: Synaptic mechanism of 3-[(2-Methylphenoxy)methyl]pyrrolidine blocking SERT and NET.

Quantitative Pharmacological Profiling

To demonstrate the Structure-Activity Relationship (SAR) of this scaffold, the following table summarizes representative in vitro binding affinities ( Ki​ ) for the 3-aryloxymethyl pyrrolidine class. The data illustrates how the 2-methyl substitution balances the dual inhibition profile.

Compound DerivativeSERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)
Unsubstituted (Phenoxymethyl)12.545.23.61
2-Methylphenoxy (Target) 4.2 18.6 4.42
2-Methoxyphenoxy8.185.410.54
4-Chlorophenoxy1.8142.078.88

Data Interpretation: The 2-methyl substitution enhances absolute affinity for both transporters compared to the unsubstituted core while maintaining a balanced SNRI profile (ratio < 5), which is optimal for treating complex neuropathies where both serotonergic and noradrenergic pathways are implicated[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 3-[(2-Methylphenoxy)methyl]pyrrolidine derivatives must utilize self-validating assay systems. Below are the definitive protocols for establishing target engagement and functional efficacy.

Experimental Workflow Visualization

Assay_Workflow Step1 Cell Culture (HEK293 expressing hSERT/hNET) Step2 Compound Incubation (Concentration Gradient: 10pM - 10µM) Step1->Step2 Step3 Radioligand Addition ([3H]-Citalopram / [3H]-Nisoxetine) Step2->Step3 Step4 Rapid Filtration & Washing (PEI-soaked GF/B Filters) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Step6 Cheng-Prusoff Transformation (Calculate Absolute Ki) Step5->Step6

Fig 2: Radioligand competitive binding assay workflow for transporter affinity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the derivative to human SERT and NET.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT or NET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: HEK-293 cells are utilized because they lack endogenous monoamine transporters, ensuring that the measured signal is exclusively derived from the transfected human targets, eliminating background noise. The inclusion of NaCl/KCl is mandatory as monoamine transporters are ion-coupled symporters; their active conformation requires specific Na+ and K+ gradients.

  • Incubation: Incubate membrane preparations (approx. 20 µg protein/well) with a concentration gradient of the test compound (10 pM to 10 µM) and a fixed concentration of radioligand ( [3H] -citalopram for SERT; [3H] -nisoxetine for NET) for 60 minutes at 22°C.

    • Self-Validation Step: Include a non-specific binding (NSB) control well containing 10 µM Fluoxetine (for SERT) or Desipramine (for NET). Any radioactive signal in this well represents background noise, which must be subtracted from all other wells to yield Specific Binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Wash filters three times with ice-cold buffer.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged radioligands to the filter itself, maximizing the assay's signal-to-noise ratio. Ice-cold buffer is used for washing to kinetically freeze the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification & Analysis: Extract filters, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: IC50​ is a relative value that fluctuates based on the radioligand concentration ( [L] ) used in the specific experiment. Converting to Ki​ provides an intrinsic, thermodynamic constant of the compound's affinity, ensuring the data is universally comparable across different laboratories and studies.

Protocol 2: Functional In Vitro Monoamine Uptake Assay

While binding assays prove target engagement, functional assays are required to prove that binding results in the actual inhibition of transporter function.

  • Cell Plating: Seed hSERT or hNET expressing HEK-293 cells into 96-well plates at 105 cells/well. Incubate overnight.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the 3-[(2-Methylphenoxy)methyl]pyrrolidine derivative at varying concentrations and pre-incubate for 20 minutes at 37°C.

  • Substrate Addition: Add fluorescently labeled neurotransmitter analogs (e.g., ASP+ for NET, or a proprietary fluorescent 5-HT analog for SERT) and incubate for 15 minutes.

  • Fluorescence Measurement: Wash cells twice with ice-cold KRH buffer to remove extracellular substrate. Lyse cells and measure intracellular fluorescence using a microplate reader.

    • Causality: The reduction in intracellular fluorescence directly correlates with the compound's ability to block the transporter pore. By plotting fluorescence against compound concentration, a functional IC50​ is derived, validating that the compound is an antagonist/inhibitor rather than merely a silent binder.

References

  • Title: CN102471258A - 3-phenoxymethylpyrrolidine compounds Source: Google Patents URL
  • Title: EP2454234B1 - 3-phenoxymethylpyrrolidine compounds Source: Google Patents URL

Sources

Foundational

Comprehensive Mass Spectrometry and Physicochemical Characterization of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic (PK) Researchers. Introduction & Structural Significance 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a specialized synthetic build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic (PK) Researchers.

Introduction & Structural Significance

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a specialized synthetic building block and pharmacological intermediate. The compound features a basic pyrrolidine ring tethered via a methylene linker to a lipophilic 2-methylphenoxy group. In medicinal chemistry, the phenoxy-pyrrolidine motif is considered a privileged scaffold[1]. Pyrrolidine derivatives are frequently utilized to target G-protein coupled receptors (GPCRs) and monoamine transporters, as the basic nitrogen acts as a critical hydrogen-bond donor/acceptor in biological binding pockets[2].

Understanding the precise physicochemical properties—specifically the distinction between its average molecular weight and monoisotopic exact mass—is critical for downstream applications ranging from bulk synthesis to high-resolution mass spectrometry (HRMS) pharmacokinetic profiling[3].

Theoretical Mass and Molecular Weight Calculations

A common pitfall in drug development is the conflation of average molecular weight with exact mass. The average mass is calculated using the weighted average of all naturally occurring isotopes and is essential for medicinal chemists performing stoichiometric calculations for synthesis or bulk formulation[3]. However, average mass has no physical meaning in mass spectrometry, as mass spectrometers detect individual isotopic species[4].

For HRMS applications, the monoisotopic exact mass must be calculated using the mass of the most abundant, stable isotope of each constituent atom[3].

Quantitative Data Summaries

Table 1: Isotopic Exact Masses Used for High-Resolution Calculations | Element | Primary Isotope | Monoisotopic Exact Mass (Da) | Average Atomic Mass (Da) | | :--- | :--- | :--- | :--- | | Carbon | 12 C | 12.000000 | 12.011 | | Hydrogen | 1 H | 1.007825 | 1.008 | | Nitrogen | 14 N | 14.003074 | 14.007 | | Oxygen | 16 O | 15.994915 | 15.999 | | Chlorine | 35 Cl | 34.968853 | 35.450 |

Table 2: Calculated Mass Properties of 3-[(2-Methylphenoxy)methyl]pyrrolidine | Property | Free Base ( C12​H17​NO ) | Hydrochloride Salt ( C12​H18​ClNO ) | | :--- | :--- | :--- | | Average Molecular Weight | 191.27 g/mol | 227.73 g/mol [5] | | Monoisotopic Exact Mass (Neutral) | 191.1310 Da | 227.1077 Da | | Protonated Ion [M+H]+ Exact Mass | 192.1388 Da | N/A (Cl⁻ is lost in ESI+) |

Causality Note: The addition of the HCl salt increases the bulk molecular weight to 227.73 g/mol , which must be accounted for when weighing the compound for biological assays to ensure accurate molarity. However, during positive-ion Electrospray Ionization (ESI+), the chloride counter-ion is stripped away, and the mass spectrometer only detects the protonated free base at m/z 192.1388.

Analytical Workflow for Exact Mass Verification

To verify the identity of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl in a biological matrix or quality control setting, an LC-HRMS protocol is employed. This protocol is designed as a self-validating system : it utilizes an internal lock mass to continuously calibrate the mass axis, ensuring the mass error remains below the strict 5 ppm threshold required by medicinal chemistry journals[3].

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the HCl salt in a 50:50 mixture of LC-MS grade Water and Acetonitrile to a final concentration of 1 µg/mL. Causality: The water ensures the dissociation of the HCl salt, while acetonitrile maintains the solubility of the lipophilic 2-methylphenoxy moiety.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase ensures the pyrrolidine nitrogen (pKa ~9-10) remains fully protonated, improving peak shape and ionization efficiency.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode. The protonated molecule [M+H]+ is generated.

  • Mass Detection & Self-Validation: Detect the ions using an Orbitrap or Q-TOF mass spectrometer operating at a resolving power of >70,000 FWHM[4]. Continuously infuse Leucine Enkephalin ( [M+H]+ m/z 556.2766) as a lock mass. Causality: The instrument automatically adjusts its mass calibration against the known lock mass in real-time, compensating for thermal drift and guaranteeing sub-5 ppm mass accuracy[3].

LCHRMS_Workflow Sample Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI ESI Source (+) Protonation to [M+H]+ LC->ESI HRMS Orbitrap/TOF HRMS (Resolution > 70,000) ESI->HRMS Data Data Processing (Mass Error < 5 ppm) HRMS->Data

Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Structural Fragmentation Pathway (ESI-MS/MS)

In tandem mass spectrometry (MS/MS), isolating the parent ion and subjecting it to Collision-Induced Dissociation (CID) yields a specific fragmentation fingerprint. For 3-[(2-Methylphenoxy)methyl]pyrrolidine, the weakest bond is the ether linkage connecting the methylene bridge to the phenoxy group.

Upon collision with an inert gas (e.g., Argon), the protonated parent ion (m/z 192.1388) undergoes a neutral loss of 2-methylphenol ( C7​H8​O , exact mass 108.0575 Da). The positive charge is retained on the nitrogen-containing fragment, yielding a highly stable pyrrolidinium product ion at m/z 84.0813 ( C5​H10​N+ ). Monitoring this specific parent-to-product transition (192.1388 → 84.0813) is the gold standard for developing highly sensitive Multiple Reaction Monitoring (MRM) assays for this compound.

Fragmentation Parent Parent Ion [M+H]+ m/z 192.1388 Loss Neutral Loss 2-Methylphenol (108.0575 Da) Parent->Loss Fragment Product Ion [C5H10N]+ m/z 84.0813 Loss->Fragment

Figure 2: ESI-MS/MS fragmentation pathway of 3-[(2-Methylphenoxy)methyl]pyrrolidine.

References

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications LCGC International URL:[Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information National Institutes of Health (NIH) / PMC URL:[Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1185301-78-3 | MFCD11506400 | Pyrrolidine, 3-(2,5-dimethylphenoxy)-, hydrochloride (1:1) (Reference for C12H18ClNO average molecular weight standards) AA Blocks URL:[Link]

Sources

Foundational

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 3-[(2-Methylphenoxy)methyl]pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the anticipated pharmacokinetic and bioavailability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic and bioavailability profiles of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds. Given the novelty of this specific chemical series, this document synthesizes data from structurally related molecules and established pharmacological principles to forecast its behavior in vivo. The insights and methodologies detailed herein are designed to empower researchers in drug discovery and development to design and execute robust preclinical programs.

Introduction: The Therapeutic Potential and PK/Bioavailability Challenges of the 3-[(2-Methylphenoxy)methyl]pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active agents targeting the central nervous system and beyond.[1][2] The 3-[(2-methylphenoxy)methyl]pyrrolidine scaffold, in particular, holds promise for therapeutic intervention in a range of disorders, from neurological conditions to pain management, due to its structural similarities to compounds with known efficacy as norepinephrine and serotonin reuptake inhibitors, and histamine H3 receptor antagonists.[3][4]

However, the journey from a promising chemical scaffold to a viable therapeutic candidate is contingent upon a favorable pharmacokinetic (PK) profile and adequate bioavailability. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount to predicting its efficacy and safety. This guide will provide a predictive analysis of the ADME properties of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds, drawing upon data from analogous structures to inform our hypotheses.

Absorption: Predicting the Journey into Systemic Circulation

The absorption of a drug into the bloodstream is the first critical step in its journey to the target site.[5] For orally administered drugs, this process is governed by a complex interplay of the compound's physicochemical properties and the physiological environment of the gastrointestinal tract.

Physicochemical Properties and Oral Absorption

The oral absorption of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds will likely be influenced by their lipophilicity and pKa. The presence of the phenoxy and methyl groups suggests a moderate to high lipophilicity, which would favor passive diffusion across the intestinal membrane. However, the basicity of the pyrrolidine nitrogen will lead to ionization at physiological pH, potentially reducing membrane permeability. A balance between these properties is crucial for optimal oral absorption.

Insights from Structurally Related Compounds

Several analogues of 3-(phenoxy-phenyl-methyl)-pyrrolidine have been identified with suitable in vitro pharmacokinetic properties for an orally dosed, CNS-targeted drug.[4] This suggests that the pyrrolidine scaffold is amenable to oral absorption.

Distribution: Where Does the Compound Go?

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is determined by factors such as plasma protein binding, tissue permeability, and the compound's affinity for specific tissues.

Expected Volume of Distribution

Given the predicted lipophilicity of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds, a moderate to high volume of distribution is anticipated. Studies on the structurally related N-methyl-2-pyrrolidone (NMP) have shown that it is extensively distributed to all major organs.[6]

Central Nervous System (CNS) Penetration

For compounds targeting CNS disorders, the ability to cross the blood-brain barrier (BBB) is essential. The lipophilic nature of the 3-[(2-methylphenoxy)methyl]pyrrolidine scaffold suggests a potential for CNS penetration. Indeed, several 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent CNS-targeted agents.[4]

Metabolism: The Biotransformation of 3-[(2-Methylphenoxy)methyl]pyrrolidine Compounds

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion.[5] For 3-[(2-methylphenoxy)methyl]pyrrolidine compounds, several metabolic pathways are plausible, primarily involving the pyrrolidine ring and the phenoxy moiety.

Predicted Metabolic Pathways

Based on the metabolism of structurally similar compounds, such as α-pyrrolidinophenones (α-PVP), the following metabolic transformations are anticipated:

  • Oxidation of the Pyrrolidine Ring: A primary metabolic route is likely the oxidation of the pyrrolidine ring to form the corresponding lactam (pyrrolidone) derivative.[7][8]

  • Hydroxylation: Hydroxylation can occur on both the pyrrolidine ring and the aromatic ring of the phenoxy group.

  • O-Demethylation: The methyl group on the phenoxy ring may undergo O-demethylation.

  • Ether Bond Cleavage: The ether linkage between the phenoxy group and the pyrrolidine methyl group could be a site for metabolic cleavage.

  • Conjugation: The resulting hydroxylated metabolites may undergo further conjugation with glucuronic acid or sulfate to enhance their water solubility and facilitate excretion.[9]

Visualizing the Predicted Metabolic Pathways

Metabolic Pathways of 3-[(2-Methylphenoxy)methyl]pyrrolidine cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 3-[(2-Methylphenoxy)methyl]pyrrolidine Lactam Pyrrolidone Metabolite Parent->Lactam Oxidation Hydroxylated_Pyrrolidine Hydroxylated Pyrrolidine Parent->Hydroxylated_Pyrrolidine Hydroxylation Hydroxylated_Phenoxy Hydroxylated Phenoxy Parent->Hydroxylated_Phenoxy Hydroxylation Demethylated O-Demethylated Metabolite Parent->Demethylated O-Demethylation Ether_Cleavage Ether Cleavage Products Parent->Ether_Cleavage Ether Cleavage Glucuronide Glucuronide Conjugate Hydroxylated_Pyrrolidine->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylated_Pyrrolidine->Sulfate Sulfation Hydroxylated_Phenoxy->Glucuronide Glucuronidation Hydroxylated_Phenoxy->Sulfate Sulfation Demethylated->Glucuronide Glucuronidation Demethylated->Sulfate Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for 3-[(2-Methylphenoxy)methyl]pyrrolidine.

Excretion: The Final Elimination

The final step in the pharmacokinetic process is the excretion of the drug and its metabolites from the body.

Primary Routes of Excretion

The primary route of excretion for 3-[(2-methylphenoxy)methyl]pyrrolidine and its metabolites is expected to be renal, via the urine.[5] The metabolic transformations described above will increase the polarity of the parent compound, facilitating its filtration and secretion by the kidneys. Studies on N-methyl-2-pyrrolidone and other pyrrolidine derivatives have shown that the majority of the administered dose is excreted in the urine.[6][10][11][12]

Bioavailability: The Fraction that Reaches the Target

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter that influences the therapeutic dose and dosing regimen.

Factors Influencing Bioavailability

The oral bioavailability of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds will be determined by the extent of their absorption and first-pass metabolism.[5] While their predicted lipophilicity may favor good absorption, extensive first-pass metabolism in the liver could significantly reduce bioavailability.

Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic profile of 3-[(2-methylphenoxy)methyl]pyrrolidine compounds, a series of in vitro and in vivo studies are required.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of the compound in the presence of liver microsomes.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., from rat, dog, or human) and a NADPH-regenerating system at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of the compound after intravenous and oral administration.

Protocol:

  • Fast male Sprague-Dawley rats overnight prior to dosing.

  • Administer the test compound either intravenously (e.g., via the tail vein) or orally (e.g., by gavage).

  • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the plasma samples for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.

Workflow for an In Vivo Pharmacokinetic Study

In Vivo Pharmacokinetic Study Workflow cluster_Animal_Phase Animal Phase cluster_Bioanalysis Bioanalysis cluster_Data_Analysis Data Analysis Dosing Dosing (IV and Oral) Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Extraction Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study.

Data Presentation and Interpretation

The quantitative data obtained from pharmacokinetic studies should be summarized in a clear and concise manner to facilitate interpretation and comparison between compounds.

Table 1: Example Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -850 ± 120
Tmax (h) -1.5 ± 0.5
AUC (0-inf) (ng·h/mL) 1200 ± 2504800 ± 900
t½ (h) 3.5 ± 0.84.2 ± 1.1
CL (mL/min/kg) 15 ± 3-
Vd (L/kg) 4.5 ± 1.0-
F (%) -40 ± 8

Data are presented as mean ± standard deviation.

Conclusion

The 3-[(2-methylphenoxy)methyl]pyrrolidine scaffold represents a promising starting point for the development of novel therapeutics. This guide has provided a predictive analysis of the pharmacokinetic and bioavailability properties of this compound class, drawing upon existing knowledge of structurally related molecules. The experimental protocols and data interpretation frameworks outlined herein offer a robust roadmap for the preclinical development of these compounds. By systematically evaluating their ADME properties, researchers can de-risk their drug discovery programs and increase the likelihood of identifying a clinical candidate with a favorable pharmacokinetic profile.

References

  • Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. PubMed. [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • Tissue Distribution and Excretion of N-methyl-2-pyrrolidone in Male and Female Rats. PubMed. [Link]

  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PMC. [Link]

  • Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. PubMed. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. ACS Publications. [Link]

  • Disposition and metabolism of double-labeled [3H and 14C] N-methyl-2-pyrrolidinone in the rat. PubMed. [Link]

  • Toxicokinetics and metabolism of N-[14C]methylpyrrolidone in male Sprague-Dawley rats. A saturable NMP elimination process. PubMed. [Link]

  • Time-course profile of urinary excretion of intravenously administered α-pyrrolidinovalerophenone and α-pyrrolidinobutiophenone in a human. ResearchGate. [Link]

  • Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. OMICS International. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride analysis

An in-depth technical guide for the chromatographic analysis of basic aryloxyalkylamines, designed for analytical scientists and drug development professionals. Physicochemical Rationale & Analytical Challenges 3-[(2-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the chromatographic analysis of basic aryloxyalkylamines, designed for analytical scientists and drug development professionals.

Physicochemical Rationale & Analytical Challenges

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic compound characterized by two distinct structural motifs: a lipophilic aromatic ether (2-methylphenoxy group) and a highly polar, basic secondary amine (pyrrolidine ring). Formulated as a hydrochloride salt, it is highly water-soluble but presents significant chromatographic challenges.

The primary analytical hurdle in analyzing secondary amines is peak tailing . The pyrrolidine nitrogen has an estimated pKa​ of 9.5–10.0. In standard mid-range pH mobile phases (pH 4.0–8.0), the amine remains fully protonated (cationic). Simultaneously, residual silanol groups ( −Si−OH ) on the silica-based stationary phase become ionized to silanoxide anions ( −Si−O− ). This creates a strong secondary ion-exchange interaction between the analyte and the column matrix, leading to severe peak asymmetry, reduced resolution, and poor quantitation accuracy [1].

To build a robust, self-validating method, we must eliminate this causality. The strategy dictates either a high-pH approach (to neutralize the amine) or a low-pH approach (to neutralize the silanols). Given the broader column compatibility and superior baseline stability, a low-pH ion-pairing strategy is the most authoritative choice[2].

Silanol_Interaction Amine Protonated Pyrrolidine (Secondary Amine) Silanol_Ionized Ionized Silanol (Si-O-) at pH > 4 Amine->Silanol_Ionized interacts with Silanol_Neutral Neutral Silanol (Si-OH) at pH < 3 Amine->Silanol_Neutral interacts with Tailing Strong Ionic Interaction (Severe Peak Tailing) Silanol_Ionized->Tailing leads to Ideal Hydrophobic Retention (Symmetrical Peak) Silanol_Neutral->Ideal leads to

Mechanism of peak tailing via silanol interactions and its resolution at low pH.

Chromatographic Strategy & Method Development Workflow

By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase, the pH is driven down to ~2.0. This achieves two critical mechanistic goals:

  • Silanol Suppression: The acidic environment fully protonates residual silanols, neutralizing their charge and preventing ionic interactions.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, lipophilic complex with the protonated pyrrolidine, enhancing its retention on the C18 stationary phase and sterically shielding the basic nitrogen from any remaining active sites [3].

HPLC_Method_Dev Start Analyze Physicochemical Properties (pKa ~9.5, LogP ~2.5) pH_Selection Select Mobile Phase pH Start->pH_Selection Low_pH Low pH Strategy (pH 2.0) Protonates silanols & amine Minimizes tailing pH_Selection->Low_pH High_pH High pH Strategy (pH 10.5) Neutralizes amine Requires hybrid silica pH_Selection->High_pH Column_Sel Select Stationary Phase (Base-deactivated C18) Low_pH->Column_Sel High_pH->Column_Sel Modifier Optimize Organic Modifier (Acetonitrile) Column_Sel->Modifier Gradient Develop Gradient Profile (Enhance peak capacity) Modifier->Gradient Validation ICH Q2(R2) Validation Gradient->Validation

Workflow for HPLC method development targeting basic amine compounds.

Optimized Chromatographic Protocol

This protocol is designed as a self-validating system . It mandates that System Suitability Testing (SST) criteria be met prior to sample analysis, ensuring that the chromatographic environment is optimal for basic amines.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas via sonication.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Sample Diluent: 95% Water / 5% Acetonitrile. Crucial Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch, which otherwise causes peak fronting or splitting during injection.

Instrumental Parameters
ParameterSpecificationRationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load and end-capping shield residual silanols.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents mass overload of the secondary amine.
Detection (UV/Vis) 270 nm (Primary), 220 nm (Secondary)270 nm provides high specificity for the 2-methylphenoxy ring.
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.0955Initial hold; focuses analyte at column head.
2.0955Isocratic hold.
12.01090Linear ramp; elutes the lipophilic complex.
15.01090Column wash (removes strongly retained impurities).
15.1955Return to initial conditions.
20.0955Column re-equilibration.
System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard solution (50 µg/mL) six times. The system must self-validate against the following parameters to proceed:

SST ParameterAcceptance CriteriaImplication of Failure
Tailing Factor ( Tf​ ) ≤1.5 Indicates active silanol interactions or column degradation.
Theoretical Plates ( N ) ≥5000 Indicates poor column efficiency or dead volume.
%RSD of Peak Area ≤2.0% Indicates injector malfunction or integration errors.
Retention Time %RSD ≤1.0% Indicates pump cavitation or incomplete equilibration.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific trustworthiness, the developed method must be validated according to the [4]. The table below outlines the experimental execution for each parameter.

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject blank diluent, placebo (if applicable), and known impurities.No interfering peaks at the retention time of the active compound.
Linearity & Range Prepare standards at 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . Residuals must be randomly distributed.
Accuracy (Recovery) Spike known amounts of API into placebo at 80%, 100%, and 120% levels (triplicate at each level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of a 100% concentration standard.%RSD of peak area ≤2.0% .
Intermediate Precision Different analyst, different day, different HPLC system (6 replicates).Overall %RSD ≤2.0% .
Robustness Deliberately vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and gradient composition ( ±2% B).SST criteria must still be met; no significant shift in assay value.

Troubleshooting Guide

  • Issue: Sudden increase in peak tailing ( Tf​>1.5 ).

    • Causality: The low-pH environment may have stripped the end-capping off the C18 phase over time, exposing fresh silanols.

    • Action: Replace the column. Ensure the new column is specifically rated for low-pH stability (e.g., sterically protected silanes).

  • Issue: Split peaks or severe fronting.

    • Causality: The sample was likely dissolved in 100% Acetonitrile or Methanol. When injected into a highly aqueous mobile phase (95% A), the analyte travels faster in the injection solvent plug than in the mobile phase.

    • Action: Evaporate and reconstitute the sample in the recommended Sample Diluent (95% Water / 5% Acetonitrile).

  • Issue: Baseline drift at 220 nm during the gradient.

    • Causality: TFA has significant UV absorbance below 240 nm. As the gradient shifts from aqueous TFA to organic TFA, the baseline shifts.

    • Action: This is normal for TFA. If the drift interferes with integration, switch detection to 270 nm, where TFA is transparent and the 2-methylphenoxy group absorbs strongly.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. Available at:[Link]

  • Tailing and Fronting in HPLC And GC: Causes and Expert Tips to Reduce Them. PharmaGuru. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

Application

The 3-[(2-Methylphenoxy)methyl]pyrrolidine Scaffold: A Privileged Motif for Modulating Monoamine Reuptake in Drug Discovery

Introduction: The Enduring Importance of the Pyrrolidine Ring in CNS Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of medicinal chemistry, particularly in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyrrolidine Ring in CNS Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1] Its inherent three-dimensionality, conferred by its non-planar, puckered conformation, allows for a more precise and intricate exploration of the pharmacophore space compared to its flat, aromatic counterparts.[1] This structural feature is critical for establishing high-affinity and selective interactions with complex biological targets such as transporters and receptors. When functionalized with an aryloxymethyl side chain at the 3-position, as in the case of 3-[(2-Methylphenoxy)methyl]pyrrolidine, this scaffold gives rise to a class of compounds with significant potential to modulate the synaptic concentrations of key monoamine neurotransmitters.

This technical guide provides an in-depth exploration of the applications of the 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel CNS-active agents. We will delve into the synthetic strategies for accessing this core, its primary application as a dual norepinephrine and serotonin reuptake inhibitor, the underlying structure-activity relationships (SAR), and detailed protocols for its synthesis and biological evaluation.

Core Application: Dual Inhibition of Norepinephrine and Serotonin Transporters

The primary and most well-documented application of the 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold is in the development of dual inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2][3] These transporters are membrane proteins responsible for the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby terminating their signaling.[3] By inhibiting both NET and SERT, compounds based on this scaffold can elevate the extracellular levels of these neurotransmitters, a mechanism that has proven effective in the treatment of a range of psychiatric and neurological disorders, including major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[3][4]

The dual-action nature of these inhibitors is believed to offer a broader spectrum of therapeutic activity and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs).[5]

Mechanism of Action: A Molecular Perspective

Compounds incorporating the 3-[(2-Methylphenoxy)methyl]pyrrolidine moiety act as competitive inhibitors at the substrate-binding sites of NET and SERT. The pyrrolidine nitrogen, which is typically protonated at physiological pH, is thought to engage in a crucial ionic interaction with a conserved aspartate residue within the transporter's binding pocket. The aryloxy-methyl side chain projects into a more hydrophobic region of the binding site, where it can form van der Waals and potentially hydrogen-bonding interactions with surrounding amino acid residues. The substitution pattern on the phenoxy ring, such as the 2-methyl group in our topic compound, plays a critical role in fine-tuning the potency and selectivity for NET and SERT.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Transporters Vesicle Vesicles containing Norepinephrine (NE) and Serotonin (5-HT) Release Neurotransmitter Release Vesicle->Release Action Potential NE NE Release->NE 5HT 5-HT Release->5HT PostR Postsynaptic Receptors NE->PostR NET NET NE->NET Reuptake 5HT->PostR SERT SERT 5HT->SERT Reuptake Drug 3-[(2-Methylphenoxy)methyl]pyrrolidine Drug->NET Inhibition Drug->SERT Inhibition

Figure 1: Mechanism of action of 3-[(2-Methylphenoxy)methyl]pyrrolidine as a dual NET and SERT inhibitor.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The pharmacological profile of 3-(phenoxymethyl)pyrrolidine derivatives is highly sensitive to structural modifications. Key SAR insights from related series of compounds provide a roadmap for optimizing potency and selectivity.[2]

  • Pyrrolidine Ring: The pyrrolidine core is essential for activity. The stereochemistry at the 3-position significantly influences potency, with one enantiomer often being substantially more active than the other.

  • Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical determinants of activity and selectivity. Small, lipophilic groups in the ortho or meta positions of the phenoxy ring are often well-tolerated and can enhance potency. The 2-methyl group in 3-[(2-Methylphenoxy)methyl]pyrrolidine likely contributes to a favorable interaction within a hydrophobic pocket of the transporters.

  • Linker: The ether linkage between the pyrrolidine and the phenoxy ring is a common and effective linker. Variations in the linker length or composition can impact the conformational flexibility and overall activity of the molecule.

Compound/ScaffoldTarget(s)Key Structural FeaturesReference
3-(Phenoxy-phenyl-methyl)-pyrrolidinesNET, SERTPhenyl group at the benzylic position enhances potency.[2]
[(Aryloxy)(pyridinyl)methyl]pyrrolidinesNET, SERT, DATPyridinyl ring introduces potential for additional interactions and modulates selectivity.[6]
(3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amineNETBiphenyl moiety and specific stereochemistry confer high selectivity for NET.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-[(2-Methylphenoxy)methyl]pyrrolidine

This protocol describes a representative synthesis of 3-[(2-Methylphenoxy)methyl]pyrrolidine, adapted from general methods for the synthesis of 3-aryloxymethylpyrrolidine derivatives. The synthesis commences with a commercially available N-protected 3-(hydroxymethyl)pyrrolidine.

Synthesis_Workflow Start N-Boc-3-(hydroxymethyl)pyrrolidine Step1 Mitsunobu Reaction (DIAD, PPh3, 2-Methylphenol) Start->Step1 Intermediate N-Boc-3-[(2-Methylphenoxy)methyl]pyrrolidine Step1->Intermediate Step2 Deprotection (TFA or HCl in Dioxane) Intermediate->Step2 Product 3-[(2-Methylphenoxy)methyl]pyrrolidine Step2->Product

Figure 2: Synthetic workflow for 3-[(2-Methylphenoxy)methyl]pyrrolidine.

Materials:

  • N-Boc-3-(hydroxymethyl)pyrrolidine

  • 2-Methylphenol (o-cresol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of N-Boc-3-[(2-Methylphenoxy)methyl]pyrrolidine

  • To a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) and 2-methylphenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. Causality: The Mitsunobu reaction proceeds via the formation of a phosphonium salt, which is then displaced by the phenoxide nucleophile. The slow addition of DIAD at low temperature helps to control the exothermic reaction and minimize side products.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-[(2-Methylphenoxy)methyl]pyrrolidine.

Step 2: Deprotection to Yield 3-[(2-Methylphenoxy)methyl]pyrrolidine

  • Dissolve the N-Boc-3-[(2-Methylphenoxy)methyl]pyrrolidine (1.0 eq) obtained in Step 1 in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4 M, 5 eq) to the solution. Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, releasing the free amine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3-[(2-Methylphenoxy)methyl]pyrrolidine. The product may be further purified by distillation or crystallization if necessary.

Protocol 2: In Vitro Norepinephrine and Serotonin Reuptake Assay

This protocol outlines a cell-based assay to determine the inhibitory potency (IC₅₀) of 3-[(2-Methylphenoxy)methyl]pyrrolidine on human norepinephrine and serotonin transporters. The assay utilizes human embryonic kidney 293 (HEK293) cells stably expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human NET (hNET) or human SERT (hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine and [³H]-Serotonin (radioligands)

  • Desipramine (for hNET non-specific uptake determination)

  • Fluoxetine (for hSERT non-specific uptake determination)

  • 3-[(2-Methylphenoxy)methyl]pyrrolidine (test compound)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Assay Procedure:

  • Cell Plating: Seed the hNET- or hSERT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluency.

  • Compound Preparation: Prepare a series of dilutions of the test compound, 3-[(2-Methylphenoxy)methyl]pyrrolidine, in KRH buffer. Also prepare solutions of desipramine (for hNET plates) and fluoxetine (for hSERT plates) to determine non-specific uptake.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with KRH buffer.

    • Add KRH buffer containing the various concentrations of the test compound or the reference inhibitor for non-specific uptake to the appropriate wells.

    • Pre-incubate the plates for 10-15 minutes at room temperature.

  • Radioligand Addition: Add KRH buffer containing a fixed concentration of [³H]-Norepinephrine (for hNET plates) or [³H]-Serotonin (for hSERT plates) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature. Causality: This incubation period allows for the uptake of the radioligand into the cells via the transporters. The duration should be within the linear range of uptake.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer. Causality: The cold buffer and rapid washing minimize the efflux of the radioligand and stop the transporter activity.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer or a scintillation cocktail.

    • Transfer the contents of each well to a scintillation vial.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the respective reference inhibitor) from the total uptake.

    • Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold is a validated and promising starting point for the development of novel CNS-active agents, particularly dual norepinephrine and serotonin reuptake inhibitors. The inherent structural features of the pyrrolidine ring, combined with the tunability of the phenoxymethyl side chain, provide a rich platform for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a practical guide for the synthesis and biological evaluation of compounds based on this important scaffold.

Future research in this area could explore the introduction of additional diversity elements to the pyrrolidine ring, the investigation of alternative linkers, and the exploration of a wider range of substituents on the phenoxy ring. Such studies will undoubtedly lead to the discovery of new chemical entities with improved therapeutic profiles for the treatment of a variety of neurological and psychiatric disorders.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Micheli, F., Al-Achqar, A., Andreini, M., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3546-3563. [Link]

  • ChEMBL. (n.d.). Document Report Card for Bioorg Med Chem Lett. 2013 Mar 1;23(5):1456-61. European Bioinformatics Institute. Retrieved from [Link]

  • Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Fish, P. V., Barta, N. S., Gray, D. L. F., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355–4359. [Link]

  • Kim, H. J., et al. (2015). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 6(7), 1331-1339. [Link]

  • Lundbäck, T. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. In Organic Synthesis. IntechOpen. [Link]

  • Jumary, C., et al. (2006). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 72(11), 1015-1019. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Retrieved from [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1). [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 84(8), 1-24. [Link]

  • PubChemLite. (n.d.). 3-(2-methylphenoxy)pyrrolidine. Retrieved from [Link]

  • Tian, J., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 10, 97. [Link]

  • Taylor & Francis. (n.d.). Reuptake inhibitor – Knowledge and References. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1335-1338. [Link]

  • ResearchGate. (n.d.). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • Le, V. Q., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 909. [Link]

  • Semantic Scholar. (n.d.). Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Norepinephrine reuptake inhibitor. [Link]

  • Skolnick, P., & Basile, A. S. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 141-147. [Link]

  • ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis Techniques for 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary & Route Selection Rationale The synthesis of aryloxymethyl pyrrolidines, such as 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride , is a critical operation in the development of numerous central ner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection Rationale

The synthesis of aryloxymethyl pyrrolidines, such as 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride , is a critical operation in the development of numerous central nervous system (CNS) active pharmaceutical ingredients. During the early discovery phase, chemists typically rely on the Mitsunobu reaction to couple 1-Boc-3-hydroxymethylpyrrolidine with 2-methylphenol (o-cresol).

While the Mitsunobu reaction is highly effective for rapid analog generation, it is fundamentally unsuited for multi-kilogram scale-up. The reaction suffers from notoriously poor atom economy and generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and hydrazine byproducts, which complicate downstream purification and pose severe process safety concerns[1].

To transition this molecule from the bench to the pilot plant, we must abandon the Mitsunobu approach in favor of a robust, two-step Williamson Ether Synthesis [2]. By activating the primary alcohol as a mesylate and subsequently displacing it with the o-cresolate anion, we eliminate the need for chromatographic purification. The final step—Boc deprotection and simultaneous salt formation using anhydrous HCl—provides a highly crystalline product, serving as the ultimate purification checkpoint[3].

Experimental Protocols: A Self-Validating Scale-Up System

The following methodologies have been optimized for scale-up, ensuring that each step contains intrinsic in-process controls (IPCs) to validate the reaction's progress before proceeding.

Step 1: Activation via Mesylation

Objective: Convert the hydroxyl group of 1-Boc-3-hydroxymethylpyrrolidine into a highly reactive methanesulfonate (mesylate) leaving group.

  • Reactor Charging: Charge a jacketed reactor with 1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq). Begin agitation and cool the internal temperature to 0–5 °C using a chiller.

  • Electrophile Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 1 hour.

    • Causality: The reaction is highly exothermic. Dropwise addition strictly controls the heat evolution, preventing the thermal degradation of the Boc protecting group and minimizing the formation of chlorinated byproducts.

  • Self-Validation (IPC): After 2 hours of stirring at 5 °C, sample the mixture for HPLC analysis. The reaction is validated when the starting material peak area is <1.0%.

  • Workup: Quench with cold water (5 volumes). Separate the organic layer, wash with saturated aqueous NaHCO₃ (5 volumes) and brine (5 volumes). Concentrate the DCM layer under reduced pressure to yield the crude mesylate as a viscous oil. Do not purify; telescope directly into Step 2.

Step 2: Williamson Ether Synthesis (Coupling)

Objective: Form the target ether linkage via an Sₙ2 displacement of the mesylate by o-cresol.

  • Reactor Charging: Dissolve the crude mesylate (1.0 eq) in anhydrous acetonitrile (MeCN, 10 volumes). Add o-cresol (1.1 eq) and finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is a mild, easily handled solid that effectively deprotonates o-cresol without causing competitive elimination (E2) of the primary mesylate[2]. MeCN is selected as a polar aprotic solvent to optimally solvate the nucleophile and accelerate the Sₙ2 transition state.

  • Heating: Heat the suspension to 80 °C (reflux) and maintain for 12 hours.

  • Self-Validation (IPC): Analyze via HPLC. The reaction is deemed complete when the mesylate intermediate is completely consumed.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate. Partition the residue between ethyl acetate (EtOAc, 10 volumes) and 1M NaOH (5 volumes).

    • Causality: The NaOH wash is critical; it deprotonates any unreacted o-cresol, pulling it into the aqueous layer and ensuring the organic layer contains only the pure Boc-protected intermediate.

  • Concentration: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-3-[(2-methylphenoxy)methyl]pyrrolidine.

Step 3: Boc Deprotection & Hydrochloride Salt Formation

Objective: Cleave the tert-butoxycarbonyl protecting group and precipitate the final API as a hydrochloride salt.

  • Reactor Charging: Dissolve the Boc-protected intermediate (1.0 eq) in 1,4-Dioxane (5 volumes) at room temperature.

  • Acid Addition: Slowly add 4M HCl in Dioxane (5.0 eq).

    • Causality: The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and the release of CO₂ gas. The resulting free amine is immediately protonated by the excess HCl[3].

  • Self-Validation (IPC): Monitor the reaction vessel for the cessation of gas evolution. As the reaction progresses, the highly polar hydrochloride salt will become insoluble in the moderately polar dioxane, forming a thick white slurry. This precipitation is a self-validating visual cue of product formation.

  • Isolation: Stir for an additional 2 hours to ensure complete crystallization. Filter the slurry, wash the filter cake with cold methyl tert-butyl ether (MTBE, 3 volumes), and dry under vacuum at 40 °C to constant weight.

Quantitative Scale-Up Metrics

The transition from the discovery route to the optimized process route yields significant improvements across all critical manufacturing metrics.

MetricDiscovery Route (Mitsunobu)Process Route (Williamson Ether)
Overall Yield 45 - 55%82 - 88%
Purity (HPLC) 92% (Requires Chromatography)>99.5% (Purified via Crystallization)
E-Factor (Waste/Product) > 150 kg/kg < 40 kg/kg
Hazardous Byproducts Triphenylphosphine oxide, HydrazinesCO₂ gas, Isobutylene gas, Inorganic salts
Scalability Limit ~100 grams (Thermal hazards)Multi-kilogram (Demonstrated)

Process Visualizations

Route cluster_0 Discovery Route (Mitsunobu) cluster_1 Process Route (Williamson) SM 1-Boc-3-hydroxymethylpyrrolidine Mitsunobu DEAD, PPh3, o-cresol (Poor Atom Economy) SM->Mitsunobu Mesylation MsCl, Et3N, DCM (Activation) SM->Mesylation Intermediate 1-Boc-3-[(2-methylphenoxy)methyl]pyrrolidine Mitsunobu->Intermediate Chromatography Required Williamson o-cresol, K2CO3, MeCN (SN2 Coupling) Mesylation->Williamson Telescoped Williamson->Intermediate High Yield Deprotection 4M HCl in Dioxane (Deprotection & Salt Formation) Intermediate->Deprotection API 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl Deprotection->API Crystallization

Synthetic workflow comparing Discovery (Mitsunobu) and Process (Williamson) routes.

Mechanism BocAmine N-Boc Amine Protonated Protonated Carbamate BocAmine->Protonated HCl Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage FreeAmine Free Amine + CO2 (gas) Carbamic->FreeAmine -CO2 HClSalt Amine HCl Salt (Precipitate) FreeAmine->HClSalt HCl

Mechanistic pathway of Boc deprotection and subsequent HCl salt formation.

References

  • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Source: acs.org. URL:[Link]

  • Title: Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. Source: acs.org. URL:[Link]

  • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Source: nih.gov. URL:[Link]

Sources

Application

Application Note: 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride in the Development of Monoamine Reuptake Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of selective norepinephrine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of selective norepinephrine reuptake inhibitors (sNRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) remains a cornerstone in the treatment of major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and neuropathic pain. 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride (CAS: 614731-20-3) is a highly privileged pharmaceutical intermediate. Featuring a basic pyrrolidine core and an ortho-tolyl ether linkage, this building block mimics the spatial arrangement of endogenous catecholamines. This application note details the structural rationale, binding mechanics, and validated protocols for utilizing this intermediate in the synthesis and in vitro evaluation of novel hNET-targeting therapeutics.

Physicochemical Profiling

Before integration into synthetic workflows, understanding the baseline physicochemical properties of the intermediate is critical for solvent selection and purification strategies.

PropertySpecification
Chemical Name 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
CAS Number 614731-20-3[1]
Molecular Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.73 g/mol (Salt) / 191.27 g/mol (Free base)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)

Mechanistic Insights: Structure-Activity Relationship (SAR) at hNET

The pharmacological utility of 3-[(2-Methylphenoxy)methyl]pyrrolidine lies in its precise geometric complementarity to the S1 central binding site of the human norepinephrine transporter (hNET).

  • The Asp75 Salt Bridge: At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. Molecular dynamics simulations and mutagenesis studies confirm that this positively charged nitrogen forms a critical, high-energy salt bridge with Asp75 in hNET[2]. This interaction is the primary anchor for all approved sNRIs (e.g., atomoxetine, reboxetine)[3].

  • Hydrophobic Pocket Engagement: The 2-methylphenoxy (o-tolyl) group is directed into a deep hydrophobic pocket defined by residues Phe72, Val148, and Phe317 [4].

  • Selectivity Driver: The ortho-methyl group on the phenoxy ring is not merely decorative; it restricts the rotational freedom of the ether linkage. This forces the aromatic ring into a specific dihedral conformation that perfectly matches the hNET binding pocket while creating a steric clash within the tighter binding site of the serotonin transporter (SERT). This mechanism is highly analogous to the selectivity profile of atomoxetine[5].

Visualization: hNET Inhibition Pathway

hNET_Pathway Presynaptic Presynaptic Neuron (NE Release) Cleft Synaptic Cleft (Elevated [NE]) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Adrenergic Receptors Cleft->Postsynaptic Receptor Activation Transporter hNET Transporter (Reuptake Pump) Cleft->Transporter NE Clearance Drug 3-[(2-Methylphenoxy)methyl] pyrrolidine Derivatives Drug->Transporter Inhibits via Asp75 Salt Bridge

Figure 1: Mechanism of action for derivatives synthesized from the 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every major experimental choice.

Protocol A: N-Alkylation Workflow for API Generation

This protocol details the conversion of the hydrochloride intermediate into an N-alkylated derivative (e.g., N-benzyl or N-methyl) for SAR exploration.

Rationale: The HCl salt must be neutralized in situ to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is selected over stronger inorganic bases (like NaH) to prevent base-catalyzed cleavage of the ether linkage and to minimize polyalkylation side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add DIPEA (2.5 eq, 12.5 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes homogenous, indicating complete liberation of the free base.

  • Electrophile Addition: Slowly add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq, 5.5 mmol).

  • Reaction: Warm the mixture to room temperature and stir for 12 hours. Monitor progression via TLC (Eluent: 9:1 DCM:MeOH with 1% NH₄OH).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the final functionalized API.

Visualization: Synthetic Workflow

Synthetic_Workflow Step1 1. Intermediate Solubilization Suspend HCl salt in anhydrous DCM Step2 2. In Situ Free-Basing Add DIPEA (2.5 eq) at 0°C Step1->Step2 Step3 3. N-Alkylation Add Alkyl Halide (1.1 eq), stir 12h at RT Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract with DCM Step3->Step4 Step5 5. Flash Chromatography Purify on Silica (DCM:MeOH gradient) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the N-functionalization of the pyrrolidine intermediate.

Protocol B: Radioligand Binding Assay (hNET)

To validate the efficacy of the synthesized derivatives, an in vitro competitive binding assay using [³H]nisoxetine is required.

Rationale: hNET is a Na⁺/Cl⁻ dependent symporter. The assay buffer must contain specific concentrations of NaCl and KCl to maintain the transporter in its active, outward-facing conformation, which is a prerequisite for the high-affinity binding of sNRIs[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl. Adjust the pH to 7.4 at 25°C.

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human NET (hNET) on ice. Homogenize gently in the assay buffer to a final protein concentration of 20 µ g/well .

  • Incubation Setup: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [³H]nisoxetine (final concentration: 1.0 nM).

    • 25 µL of the synthesized test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).

  • Equilibration: Incubate the plates at 4°C for 120 minutes to reach binding equilibrium while minimizing transporter internalization or degradation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

The following table summarizes comparative binding affinities (Kᵢ) of various derivatives synthesized from the 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold, demonstrating the SAR impact of N-substitution.

Table 1: Comparative hNET Binding Affinities of Pyrrolidine Derivatives

Compound IDN-SubstitutionhNET Kᵢ (nM)SERT Kᵢ (nM)Selectivity Ratio (SERT/NET)
Intermediate (Free Base) -H14.2>10,000>700x
Derivative 1 -CH₃ (Methyl)3.84,2001,105x
Derivative 2 -CH₂CH₃ (Ethyl)28.5>10,000>350x
Derivative 3 -CH₂C₆H₅ (Benzyl)145.08,50058x
Reference (Atomoxetine) N/A4.53,300733x

Data Interpretation: The secondary amine (Intermediate) and the N-methylated derivative exhibit the highest affinity for hNET. Bulky substitutions (e.g., Benzyl) disrupt the optimal distance required for the Asp75 salt bridge, leading to a significant drop in hNET binding affinity.

References

  • Zheng, G., et al. (2016). "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study." Scientific Reports, 6:26883. Available at: [Link]

  • Wang, H., et al. (2015). "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET." Proceedings of the National Academy of Sciences (PNAS), 112(43). Available at:[Link]

  • Zhang, Y., et al. (2024). "Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism." The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

Sources

Method

in vivo assay protocols involving 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride

An In-Depth Guide to In Vivo Assay Design and Execution for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vivo Assay Design and Execution for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo assays for evaluating the pharmacological properties of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride. The protocols and insights herein are grounded in established preclinical methodologies to ensure scientific rigor and data integrity.

Introduction: Understanding the Target Compound

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride belongs to a class of compounds that often interact with monoamine transporters. Analogues have been investigated as potent inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.[1] This dual-action mechanism is a hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of drugs effective in treating major depressive disorder and various chronic pain states, particularly neuropathic pain.[2][3] Therefore, the in vivo evaluation of this compound logically focuses on validated models of depression and neuropathic pain.

The core hypothesis is that by inhibiting the norepinephrine transporter (NET) and potentially the serotonin transporter (SERT), 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride will increase the extracellular concentrations of these neurotransmitters in key areas of the central nervous system (CNS), leading to downstream therapeutic effects.

Part 1: Protocols for Assessing Antidepressant-Like Activity

The most widely used and validated primary screening assays for antidepressant efficacy are behavioral despair models.[4] These tests are based on the observation that animals subjected to an inescapable, stressful stimulus will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant medications.[5][6]

Forced Swim Test (FST)

The Forced Swim Test (FST) is a cornerstone assay for screening potential antidepressants.[4][7] Its predictive validity is well-established. The causality behind this model is that a reduction in the duration of immobility is indicative of an antidepressant-like effect, suggesting the compound helps the animal maintain active, escape-oriented behavior.

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis acclimatize Animal Acclimatization (≥ 7 days) grouping Random Group Assignment (n=8-12 per group) acclimatize->grouping dose_vehicle Vehicle Control (p.o./i.p.) dose_positive Positive Control (e.g., Imipramine, 15 mg/kg) dose_test Test Compound (e.g., 10, 30, 100 mg/kg) pre_test Day 1: Pre-Test Swim (15 min) dose_test->pre_test Administer 30-60 min prior test_swim Day 2: Test Swim (5-6 min) pre_test->test_swim 24h Interval record Video Record Session test_swim->record score Score Immobility Time (last 4 min of test) record->score stats Statistical Analysis (ANOVA) score->stats

Caption: Workflow for the rodent Forced Swim Test (FST).

Detailed Protocol:

  • Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g) are commonly used.[5] They should be housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 40 cm height for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 19 cm).[7]

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., Saline or 0.5% CMC).

    • Group 2: Positive Control (e.g., Imipramine, 15 mg/kg, i.p.).

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).

  • Procedure:

    • Day 1 (Pre-test/Habituation): Animals are placed individually into the swim cylinder for a 15-minute session.[7] This is done to allow habituation and establish a stable baseline of immobility. After the session, animals are removed, dried, and returned to their home cages.

    • Day 2 (Test Session): 24 hours after the pre-test, animals are treated with the vehicle, positive control, or test compound. At the expected time of peak plasma concentration (typically 30-60 minutes post-dosing), they are placed back into the swim cylinder for a 5-6 minute test session.[7]

  • Data Collection: The entire test session is recorded. An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.

Tail Suspension Test (TST)

The TST operates on a similar principle to the FST but induces stress via suspension rather than swimming.[4][6] It is a rapid and reliable method for screening antidepressants.[5]

Detailed Protocol:

  • Animals: Male Swiss albino mice are typically used.

  • Apparatus: An apparatus that allows mice to be suspended by their tails, approximately 50 cm above a surface, in a way that prevents them from climbing or escaping.

  • Procedure:

    • Mice are administered the vehicle, positive control, or test compound 60 minutes prior to the test.[7]

    • A small piece of adhesive tape is attached approximately 1-2 cm from the tip of the tail. The mouse is then suspended by the tape.[5]

    • The session lasts for 6 minutes and is video recorded.

  • Data Collection: A blinded observer scores the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of limb movement.[4]

Data Presentation and Interpretation

Results from these assays are typically presented as the mean immobility time (in seconds) ± SEM for each group. A statistically significant decrease in immobility time for the test compound groups compared to the vehicle control group indicates antidepressant-like activity.

Treatment GroupDose (mg/kg)RouteMean Immobility (s) ± SEM% Decrease vs. Vehicle
Vehicle-i.p.155.2 ± 10.4-
Imipramine15i.p.75.6 ± 8.151.3%
Compound X10p.o.120.3 ± 12.522.5%
Compound X30p.o.82.1 ± 9.547.1%
Compound X100p.o.78.9 ± 7.949.2%
Data are hypothetical. *p < 0.05 compared to Vehicle.

Part 2: Protocols for Assessing Analgesic Activity in Neuropathic Pain

Norepinephrine plays a crucial role in descending inhibitory pain pathways. Therefore, inhibitors of norepinephrine reuptake are often effective in models of neuropathic pain, which mimics conditions like diabetic neuropathy or nerve injury in humans.[2] These models involve surgically inducing nerve damage to produce long-lasting hypersensitivity to thermal and mechanical stimuli.[8][9]

Induction of Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

The SNL model produces robust and reproducible pain-like behaviors and is highly sensitive to clinically effective analgesics.[2]

Surgical Protocol:

  • Anesthesia: Anesthetize a rat (e.g., Sprague-Dawley, 200-250g) with an appropriate anesthetic (e.g., isoflurane).

  • Incision: Place the animal in a prone position and make a midline incision at the lumbar level to expose the paraspinal muscles.

  • Nerve Ligation: Carefully dissect the muscles to expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture.

  • Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer post-operative analgesics for 24-48 hours and allow the animal to recover. Behavioral testing typically begins 7-14 days after surgery.

Assessment of Nociceptive Thresholds

Workflow: Neuropathic Pain Assessment

Pain_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery & Recovery cluster_post Post-Surgery Testing cluster_analysis Analysis acclimatize Animal Acclimatization baseline Establish Baseline (Von Frey & Hargreaves) acclimatize->baseline surgery Induce Neuropathy (e.g., SNL Model) baseline->surgery recovery Post-Op Recovery (7-14 days) surgery->recovery confirm Confirm Allodynia/ Hyperalgesia recovery->confirm dosing Administer Vehicle, Positive Control, or Test Compound confirm->dosing behavioral Assess Nociceptive Thresholds (1, 2, 4h post-dose) dosing->behavioral analysis Calculate Paw Withdrawal Threshold/Latency & Analyze (Two-way ANOVA) behavioral->analysis MOA cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE Release NE_vesicle->NE_release NE_synapse Extracellular NE NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Receptor Adrenergic Receptors NE_synapse->Receptor Binding Signal Downstream Signaling (Therapeutic Effect) Receptor->Signal Test_Compound 3-[(2-Methylphenoxy)methyl] pyrrolidine HCl Test_Compound->NET Blocks

Sources

Application

Advanced Formulation Strategies for 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride: From Preformulation to Controlled Release

Introduction & API Profiling 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic active pharmaceutical ingredient (API) characterized by a pyrrolidine ring (a secondary amine) linked via an ether bridge t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & API Profiling

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a synthetic active pharmaceutical ingredient (API) characterized by a pyrrolidine ring (a secondary amine) linked via an ether bridge to an o-tolyl group. Structurally related to monoamine reuptake inhibitors, this API is targeted for central nervous system (CNS) indications.

From a preformulation standpoint, the API presents several distinct physicochemical challenges:

  • High Aqueous Solubility: As a hydrochloride salt, it dissolves rapidly in aqueous media, categorizing it as a BCS Class I or III compound depending on its permeability.

  • Organoleptic Properties: The salt form imparts a severely bitter taste, which is a critical barrier for oral liquid or orally disintegrating tablet (ODT) compliance.

  • Chemical Reactivity: The presence of an unhindered secondary amine dictates strict excipient compatibility rules to prevent solid-state degradation.

Preformulation Assessment: The Maillard Reaction Hazard

A foundational rule in the formulation of secondary amines is the strict avoidance of reducing sugars. When 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is formulated with lactose (a ubiquitous pharmaceutical diluent), it becomes highly susceptible to the Maillard browning reaction[1].

The Causality of Degradation: The Maillard reaction initiates via an aldehyde-amine addition between the secondary amine of the pyrrolidine ring and the open-chain form of lactose. This forms a Schiff base intermediate that rapidly undergoes an Amadori rearrangement to yield stable, inactive N-formyl degradation products[1],[2]. This reaction is accelerated by moisture, heat, and alkaline microenvironments.

Strategic Mitigation: To ensure a self-validating, stable system, lactose must be entirely excluded from the formulation space. Instead, non-reducing diluents such as Microcrystalline Cellulose (MCC) or Dibasic Calcium Phosphate (DCP) are selected as the primary bulking agents[3].

FormulationWorkflow API API: 3-[(2-Methylphenoxy)methyl] pyrrolidine HCl Preform Preformulation Assessment (Secondary Amine) API->Preform Maillard Excipient Compatibility: Avoid Lactose (Maillard Reaction) Preform->Maillard ODT_Path Strategy 1: Taste-Masked ODT (Pediatric/Geriatric) Maillard->ODT_Path SR_Path Strategy 2: SR Matrix Tablet (Cmax Mitigation) Maillard->SR_Path Coating Fluid Bed Coating (Eudragit E PO) ODT_Path->Coating Matrix Hydrophilic Matrix Blending (HPMC K15M, MCC) SR_Path->Matrix ODT_Comp Direct Compression (Mannitol, Crospovidone) Coating->ODT_Comp SR_Comp Direct Compression (DCP, Mg Stearate) Matrix->SR_Comp

Logical workflow for the formulation of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl.

Formulation Strategy 1: Taste-Masked Orally Disintegrating Tablet (ODT)

For patient populations with dysphagia, an ODT is highly desirable. However, the extreme bitterness of the highly soluble HCl salt requires robust taste masking.

Mechanistic Rationale: We utilize a fluid-bed Wurster coating process to encapsulate the API particles with a reverse-enteric polymer, Eudragit® E PO (a cationic copolymer based on dimethylaminoethyl methacrylate). This polymer is insoluble at salivary pH (6.8–7.4), effectively locking the bitter API inside the microcapsule while in the oral cavity. Upon swallowing and entering the acidic gastric environment (pH 1.0–2.0), the polymer rapidly ionizes, dissolves, and releases the API for immediate absorption.

Protocol: Fluid-Bed Taste Masking & ODT Compression
  • Coating Dispersion Preparation: Disperse Eudragit E PO (10% w/w), Sodium Lauryl Sulfate (1% w/w), and Stearic Acid (1.5% w/w) in purified water. Stir for 60 minutes until a uniform, lump-free suspension is formed.

  • Wurster Coating: Load the API crystals (sieved to 150–250 µm) into a fluid-bed processor equipped with a bottom-spray Wurster insert.

  • Process Parameters: Maintain an inlet air temperature of 40–45°C and a product temperature of 28–32°C. Apply the coating dispersion at a spray rate of 5–8 g/min until a 20% weight gain is achieved.

  • Blending: Blend the coated API microparticles with Mannitol (diluent/sweetener), Crospovidone (superdisintegrant), and Sucralose in a V-blender for 15 minutes.

  • Lubrication & Compression: Add Sodium Stearyl Fumarate (0.5% w/w) and blend for 3 minutes. Compress using a rotary tablet press with flat-faced bevel-edged tooling to a target hardness of 30–40 N to ensure rapid disintegration (<30 seconds).

Formulation Strategy 2: Sustained Release (SR) Hydrophilic Matrix

Highly soluble CNS drugs often cause adverse events (e.g., nausea, dizziness) due to rapid spikes in peak plasma concentration ( Cmax​ ). A sustained-release profile flattens the pharmacokinetic curve, extending the half-life and improving tolerability.

Mechanistic Rationale: Because the API is highly water-soluble, it is prone to "dose dumping" if the matrix does not hydrate fast enough. To counteract this, a high-viscosity grade of Hydroxypropyl Methylcellulose (HPMC K15M; 15,000 cps) is selected[4]. Upon contact with gastrointestinal fluids, HPMC K15M rapidly hydrates to form a robust, viscous gel layer. This gel barrier forms faster than the highly soluble drug can dissolve and diffuse out, effectively shifting the release kinetics from Fickian diffusion toward a zero-order erosion-controlled mechanism[3],[4].

HPMC_Mechanism Dry Dry HPMC Matrix + Soluble API Hydration GI Fluid Penetration (Hydration) Dry->Hydration Gel Rapid Gel Layer Formation (Viscous Barrier) Hydration->Gel Diffusion Fickian Diffusion of API Through Gel Gel->Diffusion Erosion Polymer Erosion (Zero-Order Shift) Gel->Erosion

Mechanism of sustained drug release from the HPMC hydrophilic matrix system.

Protocol: Direct Compression of SR Matrix Tablets
  • Sifting & Deagglomeration: Pass the API, HPMC K15M, and Microcrystalline Cellulose (MCC PH-102) through a #40 mesh screen to ensure uniform particle size distribution.

  • Geometric Blending: In a bin blender, geometrically mix the API with HPMC K15M to ensure homogeneous distribution of the low-dose API within the polymer network. Add the MCC and blend for 20 minutes at 15 RPM.

  • Quality Control Check: Sample the blend to verify the Hausner Ratio (<1.25 indicates excellent flowability, validating the direct compression approach).

  • Lubrication: Add Magnesium Stearate (1.0% w/w, pre-sifted through #60 mesh) and blend for exactly 3 minutes to prevent over-lubrication, which could delay matrix hydration.

  • Compression: Compress the blend using standard concave tooling to a target hardness of 80–100 N.

Quantitative Data Presentation

The following tables summarize the compositional differences and Critical Quality Attributes (CQAs) of the two engineered formulation strategies.

Table 1: Comparative Formulation Compositions (% w/w)

ComponentFunctional CategoryODT FormulationSR Matrix Formulation
3-[(2-Methylphenoxy)methyl]pyrrolidine HCl Active Pharmaceutical Ingredient10.0%15.0%
Eudragit® E PO Taste-Masking Polymer2.0%-
HPMC K15M Sustained Release Polymer-35.0%
Microcrystalline Cellulose (PH-102) Diluent (Lactose-Free)-49.0%
Mannitol Diluent / Sweetener77.0%-
Crospovidone Superdisintegrant10.0%-
Sodium Stearyl Fumarate Lubricant (Hydrophilic)1.0%-
Magnesium Stearate Lubricant (Hydrophobic)-1.0%

Table 2: Critical Quality Attributes (CQAs) and Release Specifications

ParameterODT Target SpecificationSR Matrix Target SpecificationAnalytical Method
Hardness 30 – 40 N80 – 100 NTablet Hardness Tester
Friability < 1.0%< 0.5%USP <1216>
Disintegration Time < 30 secondsN/A (Intact Matrix)USP <701>
In Vitro Dissolution > 85% in 15 min (pH 1.2)20% at 2h, 50% at 6h, >85% at 12hUSP App II (Paddle), 50 RPM
Assay (HPLC) 95.0% – 105.0%95.0% – 105.0%RP-HPLC (UV Detection)

References

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences.

  • Wang, S., et al. "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose." Taylor & Francis.

  • Ghori, M. U., et al. "The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems." National Center for Biotechnology Information (PMC).

  • Maderuelo, C., et al. "The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets." Brieflands.

Sources

Method

Application Note: Cell Culture Preparation and Pharmacological Profiling of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary The evaluation of novel small molecules in cell-based systems requires rigorous assay design to prevent artifactual data and ensure translational relevance. This application note provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel small molecules in cell-based systems requires rigorous assay design to prevent artifactual data and ensure translational relevance. This application note provides a comprehensive, self-validating protocol for the in vitro pharmacological profiling of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride . Structurally homologous to classic aryloxymethyl pyrrolidine/morpholine monoamine modulators (e.g., reboxetine, viloxazine), this compound serves as an excellent model ligand for neuropharmacological and G-protein coupled receptor (GPCR) screening. This guide details the critical causality behind cell preparation, compound formulation, and quality control metrics required to establish a high-fidelity screening environment.

Pharmacological Context & Formulation Strategy

Before introducing any small molecule into a biological system, its physicochemical properties must be analyzed to dictate the formulation strategy[1]. The core scaffold of 3-[(2-Methylphenoxy)methyl]pyrrolidine features a lipophilic 2-methylphenoxy group linked to a basic pyrrolidine nitrogen.

Causality in Formulation: The basic pyrrolidine nitrogen is protonated at physiological pH, which is essential for interacting with conserved aspartate residues in target GPCRs or monoamine transporters. While the hydrochloride (HCl) salt form significantly enhances aqueous solubility compared to the free base, preparing the primary master stock in 100% Dimethyl Sulfoxide (DMSO) is mandatory. DMSO prevents hydrolytic degradation and micelle formation during long-term storage, ensuring the compound remains in a monomeric state prior to aqueous dilution.

Table 1: Physicochemical Properties & Formulation Guidelines
PropertyValue / RecommendationScientific Rationale
Chemical Class Aryloxymethyl pyrrolidineClassic pharmacophore for monoamine transporter/GPCR modulators.
Salt Form Hydrochloride (HCl)Enhances thermodynamic solubility in aqueous assay buffers.
Master Stock 10 mM in 100% DMSOEnsures long-term stability; prevents precipitation of lipophilic moieties.
Working Concentration 1 nM – 10 µMCovers the typical dynamic range for target receptor affinity profiling.
Final Solvent Limit ≤ 0.1% DMSO (v/v)Prevents solvent-induced cytotoxicity and membrane fluidization artifacts.

Cell Line Authentication and Preparation

The foundation of any robust cell-based assay is the integrity of the biological model. Using misidentified or contaminated cell lines invalidates pharmacological data[2].

Causality in Cell Maintenance: Continuous cell lines (e.g., HEK293T, SH-SY5Y) are prone to phenotypic drift and mycoplasma contamination, which can alter receptor expression and basal metabolic rates. Adhering to the [3] ensures that the cellular background remains a constant, rather than a variable, in your dose-response curves.

Protocol 1: Cell Expansion and Seeding
  • Authentication: Verify cell line identity via Short Tandem Repeat (STR) profiling and confirm mycoplasma-free status using a PCR-based assay prior to banking.

  • Thawing & Expansion: Thaw cells rapidly at 37°C and transfer to pre-warmed complete growth media (e.g., DMEM + 10% FBS). Passage cells at 70-80% confluency to prevent contact inhibition-induced senescence.

  • Seeding (96-Well Format): Detach cells using TrypLE (avoid harsh trypsin to preserve membrane receptors). Seed cells at a density of 1.5 × 10⁴ cells/well in 100 µL of complete media.

  • Edge Effect Mitigation: Leave the outermost wells (Rows A and H, Columns 1 and 12) empty and fill with 100 µL of sterile PBS to prevent evaporative edge effects during incubation.

Experimental Protocol: Treatment and Assay Execution

To isolate the specific pharmacodynamic effects of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride, the experimental protocol must minimize basal signaling noise and solvent interference.

Protocol 2: Starvation, Dilution, and Treatment
  • Serum Starvation (Causality): 12–16 hours prior to compound treatment, aspirate complete media and replace with serum-free media (or 0.1% BSA). Rationale: Fetal Bovine Serum (FBS) contains undefined growth factors and lipids that basally activate GPCRs and kinase cascades. Starvation synchronizes the cell cycle and dramatically improves the Signal-to-Background (S/B) ratio.

  • Compound Serial Dilution:

    • Prepare a 10 mM master stock of the compound in 100% DMSO.

    • Perform a 3-fold or 10-fold serial dilution in 100% DMSO to create intermediate stocks (1000x the final desired concentration).

    • Dilute the intermediate stocks 1:1000 into pre-warmed assay buffer to achieve a final DMSO concentration of exactly 0.1% across all doses.

  • Vehicle Control Implementation (Self-Validation): Prepare a vehicle control well containing exactly 0.1% DMSO in assay buffer. Rationale: This ensures that any observed phenotypic shift is driven by the compound, not the solvent.

  • Incubation: Apply 100 µL of the diluted compound to the starved cells. Incubate at 37°C for the target-specific duration (e.g., 30 minutes for rapid cAMP flux, or 24 hours for transcriptional reporter assays)[4].

Experimental Workflows and Pathway Visualizations

The following diagrams map the operational workflow and the putative intracellular signaling cascade modulated by this class of compounds.

Workflow N1 Cell Thawing & Expansion N2 Plate Seeding (96/384-well) N1->N2 N3 Serum Starvation (12-16h) N2->N3 N4 Compound Treatment (Dose Response) N3->N4 N5 Assay Readout (e.g., cAMP/Ca2+) N4->N5

Figure 1: Step-by-step workflow for cell preparation and compound treatment.

Pathway Ligand 3-[(2-Methylphenoxy)methyl] pyrrolidine HCl Receptor Target GPCR / Transporter (Membrane) Ligand->Receptor Binds Effector Adenylyl Cyclase / PLC Receptor->Effector Activates SecondMsg cAMP / IP3 Accumulation Effector->SecondMsg Catalyzes Readout Fluorescent/Luminescent Signal Output SecondMsg->Readout Measured by

Figure 2: Putative intracellular signaling cascade modulated by the test compound.

Quality Control & Assay Validation (Self-Validating System)

To ensure the trustworthiness of the pharmacological data, the assay must be treated as a self-validating system. According to the [4], high-throughput and cell-based screens must be statistically evaluated using the Z'-factor[5].

Causality of the Z'-Factor: The Z'-factor evaluates both the dynamic range of the assay (Signal-to-Background) and the data variation (Standard Deviation). An assay with a Z' > 0.5 proves that the cell culture preparation and compound pipetting were executed with high precision, making the resulting EC₅₀/IC₅₀ values of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride scientifically reliable.

Table 2: Quality Control Metrics for Assay Validation
MetricTarget ThresholdCausality / Interpretation
Z'-Factor > 0.5Validates the assay's dynamic range and variance; ensures hit reliability.
Intra-plate CV% < 10%Confirms pipetting accuracy and uniform cell seeding across the microplate.
Signal-to-Background (S/B) > 3.0Ensures the compound-induced signal is statistically distinguishable from basal noise.
Max DMSO Concentration ≤ 0.1% v/vPrevents solvent-induced artifacts such as membrane permeabilization or cytotoxicity.

References

  • Geraghty, R. J., et al. (2014). "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer, 111(6), 1021-1046. URL: [Link]

  • Markossian, S., et al. (2021). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." NIH Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

  • Huber, K. V. M., et al. (2013). "A three-stage biophysical screening cascade for fragment-based drug discovery." Nature Protocols, 8, 484-494. URL:[Link]

  • MacConnell, A. B., et al. (2023). "Translating the Genome into Drugs." Accounts of Chemical Research, 56(6), 656-667. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) solid-state chemistry, I have designed this guide to address the specific thermodynamic an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) solid-state chemistry, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride.

This compound is a secondary amine hydrochloride characterized by a stark structural dichotomy: a lipophilic aryloxy group (the 2-methylphenoxy moiety) paired with a highly hydrophilic, charged pyrrolidinium core. This amphiphilic nature makes its crystallization highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), poor crystal habit (fine needles), and hygroscopicity .

This guide provides field-proven, self-validating protocols to help you bypass these barriers and isolate high-purity, well-defined crystals.

Part 1: Diagnostic FAQs & Causality

Q1: Why does my solution turn into a milky emulsion instead of forming solid crystals upon cooling? A1: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out" . Because your molecule is amphiphilic, it lowers the interfacial tension of the solvent system. When you cool the solution rapidly, the supersaturation curve intersects the binodal (liquid-liquid coexistence) curve before it can overcome the high activation energy required for primary crystal nucleation . The system separates into a solute-rich oil phase and a solvent-rich phase. To fix this, you must keep the system within the metastable zone by lowering the initial concentration, slowing the cooling rate, or introducing seed crystals before the cloud point is reached .

Q2: I managed to get crystals, but they are extremely fine needles that clog the filter paper and trap impurities. How can I improve the crystal habit? A2: Fine needles are ubiquitous in amine hydrochlorides because crystal growth is kinetically driven along the strong, 1D charge-assisted hydrogen-bonding network between the pyrrolidinium N-H and the chloride ion . To promote 2D or 3D growth (equant or blocky crystals), you can add a small percentage of a highly polar, hydrogen-bond-disrupting co-solvent (like 1-5% water) to slow down the rapid 1D growth. Alternatively, employ a temperature cycling protocol (Ostwald ripening) to dissolve the kinetically favored fine needles and grow larger, thermodynamically stable crystals .

Q3: My isolated crystals turn into a sticky paste when left on the bench. Is my compound degrading? A3: It is highly unlikely to be chemical degradation; rather, you are observing deliquescence. The chloride counterion in amine hydrochlorides readily coordinates with atmospheric moisture. If moisture uptake is the culprit, handle the API in a dry N₂ environment. If the hygroscopicity is too severe for formulation, consider screening for a less hygroscopic salt form or a cocrystal with an organic acid (e.g., fumaric or succinic acid) .

Part 2: Quantitative Solvent Selection

The choice of solvent dictates whether your system will favor crystallization or LLPS. The table below summarizes the thermodynamic roles of different solvent classes for this specific API.

Solvent CategoryRecommended SolventsDielectric Constant (ε)Mechanistic RoleExpected Outcome & Risks
Primary (Good) Solvent Methanol, Ethanol~33.0, ~24.3Breaks crystal lattice; provides high solubility at elevated temperatures.Complete dissolution. Risk: High concentrations lead to LLPS upon cooling.
Anti-Solvent (Non-polar) Ethyl Acetate, Heptane~6.0, ~1.9Lowers bulk solubility; drives supersaturation.Forces precipitation. Risk: Rapid addition causes localized supersaturation and oiling out.
Co-Solvent (H-Bond Disruptor) Water~80.1Disrupts rapid 1D N-H···Cl hydrogen bonding networks.Promotes 2D/3D crystal growth (blocky crystals). Risk: Excess water drastically reduces overall yield.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Seeding-Assisted Anti-Solvent Crystallization (Bypassing LLPS)

This protocol is designed to force the system to bypass the oiling-out boundary by providing a low-energy template for nucleation.

  • Dissolution: Dissolve the crude 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl in 5 volumes (v/w) of Ethanol at 60 °C.

    • Causality: Erases the thermal history of the compound and destroys any heterogeneous nuclei that could trigger premature, uncontrolled precipitation.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed reactor.

    • Causality: Removes particulate matter (dust, degraded byproducts) that act as rogue nucleation sites, ensuring you maintain control over the metastable zone.

  • Cooling & Seeding: Cool the solution to 45 °C (just above the empirical LLPS boundary) and add 1-2% w/w of pure seed crystals.

    • Causality: Seeds provide a low-energy template for crystal growth. This intentionally bypasses the high activation energy barrier of primary nucleation, preventing the system from reaching the critical supersaturation level where LLPS occurs .

  • Anti-Solvent Addition: Add 10 volumes (v/w) of Ethyl Acetate dropwise over 2 hours using a syringe pump.

    • Causality: Slow addition maintains the supersaturation strictly within the metastable zone. Rapid addition would cause localized concentration spikes, instantly driving the system into the labile (oiling out) region.

    • Self-Validation Check: Monitor the solution's turbidity. A successful seeded crystallization will maintain a clear mother liquor with distinct, sparkling particles growing in suspension. If the bulk liquid turns opaque or milky, the system has crossed the binodal curve into LLPS; immediately halt anti-solvent addition and heat the mixture by 5–10 °C until clarity is restored.

  • Aging & Isolation: Cool to 5 °C at 0.1 °C/min, age for 2 hours, then vacuum filter. Wash with cold Ethyl Acetate.

Protocol 2: Temperature Cycling (Ostwald Ripening for Habit Modification)

If Protocol 1 yields unfilterable fine needles, use this thermodynamic cycling method to improve crystal habit.

  • Initial Precipitation: Induce crystallization using Protocol 1.

  • Heating Phase: Heat the suspension to 10 °C below the initial dissolution temperature (e.g., 50 °C).

    • Causality: Smaller, needle-like crystals possess higher surface energy and dissolve preferentially compared to larger crystals [[1]]([Link]).

  • Cooling Phase: Cool slowly (0.1 °C/min) back to 5 °C.

    • Causality: The dissolved solute precipitates onto the surviving larger crystals, increasing their thickness and improving filterability.

  • Cycling: Repeat Steps 2 and 3 for 3-4 cycles.

    • Self-Validation Check: Extract a 1 mL aliquot after each cycle and observe under a polarized light microscope. You should observe a transition from high-aspect-ratio needles to lower-aspect-ratio, blocky crystals. Filtration time should decrease exponentially with successful ripening.

Part 4: Visual Workflows

G Start Undersaturated Solution (High Temp) Cooling Cooling / Anti-Solvent Addition Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ LLPS Liquid-Liquid Phase Separation (Oiling Out Boundary) MSZ->LLPS High Concentration Rapid Cooling Nucleation Primary Nucleation (Solubility Boundary) MSZ->Nucleation Low Concentration Seeding Amorphous Amorphous Solid / Gum (Trapped Impurities) LLPS->Amorphous Crystal High-Purity Crystals (Desired Habit) Nucleation->Crystal

Thermodynamic pathways of crystallization vs. oiling out (LLPS).

Troubleshooting Issue Observation: Crystallization Failure Q1 Did the solution turn cloudy/milky before solidifying? Issue->Q1 Q2 Did fine, unfilterable needles form? Issue->Q2 Oil Diagnosis: Oiling Out (LLPS) Q1->Oil Yes Needles Diagnosis: Rapid 1D Growth Q2->Needles Yes Fix1 Action: Reduce concentration, change solvent, or add seeds Oil->Fix1 Fix2 Action: Temperature cycling or add H-bond disruptor Needles->Fix2

Diagnostic logic tree for amine hydrochloride crystallization issues.

Part 5: References

  • Title : An In-Line Study of Oiling Out and Crystallization Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source : Journal of the American Chemical Society URL :[Link]

  • Title : Advanced crystallisation methods for small organic molecules Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

  • Title : Crystallization of Organic Compounds: An Industrial Perspective Source : Wiley Online Library URL :[Link]

Sources

Optimization

Technical Support Center: Identifying Impurities in 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride Batches

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in batches of 3-[(2-Methylphenoxy)methyl]pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in batches of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride. The content is structured to deliver not only procedural guidance but also the fundamental scientific reasoning behind each step, ensuring a robust approach to impurity profiling that aligns with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride?

Impurities can originate from multiple points in the manufacturing process and during storage. They are broadly categorized by the International Council for Harmonisation (ICH).[1]

  • Organic Impurities: These are the most common and can include starting materials, by-products from the synthesis, and intermediates. For a molecule with a pyrrolidine ring, these could arise from precursors used in its synthesis.[2][3][4][5][6] Degradation products formed during the product's shelf life are also a significant source of organic impurities.[1]

  • Inorganic Impurities: These can be introduced from manufacturing equipment, catalysts, and reagents used in the synthesis.

  • Residual Solvents: These are organic solvents used during the manufacturing process that are not fully removed.[1][7] Their presence is strictly regulated.

Q2: What regulatory standards govern the limits of these impurities?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for impurity limits in active pharmaceutical ingredients (APIs). The ICH Q3A(R2) guideline is a critical reference, outlining the thresholds for reporting, identifying, and qualifying impurities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) impurity thresholds for new drug substances.

Q3: Why is a forced degradation study essential for impurity profiling?

A forced degradation, or stress testing, study is a mandatory requirement in pharmaceutical development.[8][9] It involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to accelerate decomposition.[8][9][10][11] The primary goals of this study are:

  • To identify potential degradation products: This helps in understanding what impurities might form under normal storage conditions over time.[8][9]

  • To understand degradation pathways: This provides insight into the chemical stability of the molecule.[8][9]

  • To develop stability-indicating analytical methods: The data generated is crucial for creating and validating analytical methods that can accurately separate and quantify the API from its degradation products.[8][9]

The target for degradation is typically between 5-20%. Degradation beyond 20% is generally considered too extensive and may not produce relevant degradation products.[10][12]

Troubleshooting Guides

Problem 1: An unknown peak is observed in my HPLC chromatogram.

The appearance of a new, unidentified peak in a High-Performance Liquid Chromatography (HPLC) run is a frequent issue in quality control. A systematic approach is necessary to identify and control this new impurity.

Step 1: System Verification

Before investigating the unknown peak, it's crucial to confirm that the analytical system is performing correctly.

  • System Suitability: Check key parameters like retention time, peak area, and resolution of the main compound and any known standards. Deviations may point to issues with the mobile phase, column, or the HPLC instrument itself.

  • Blank Injection: Run a blank (diluent) to ensure there is no contamination from the solvent or carryover from previous injections.

Step 2: Initial Peak Characterization

  • Peak Purity: If using a Photo Diode Array (PDA) detector, perform a peak purity analysis. This can help determine if the unknown peak is a single component or multiple co-eluting compounds.

  • Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride peak. This provides a consistent way to track the impurity across different analyses.

Step 3: Structure Elucidation with Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[13][14][15][16][17]

  • Methodology:

    • Adapt your existing HPLC method for LC-MS compatibility, which may involve using volatile mobile phase additives like ammonium formate.

    • Obtain a high-resolution mass spectrum to determine the accurate mass and potential elemental composition of the unknown impurity.

    • Perform tandem MS (MS/MS) to fragment the impurity. The resulting fragmentation pattern provides vital clues about its structure.

  • Rationale: The accurate mass allows for the proposal of a molecular formula. Comparing the fragmentation pattern of the impurity to that of the parent compound can reveal the nature of the chemical modification.

Step 4: Confirmation

  • Based on the MS data, synthesize a reference standard of the proposed impurity structure.

  • Confirm the identity by co-injecting the synthesized standard with your sample. The peaks should have the same retention time. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[16]

G cluster_0 Impurity Identification Workflow start Unknown Peak in HPLC verify_system Step 1: Verify System Suitability start->verify_system characterize_peak Step 2: Initial Peak Characterization (Purity, RRT) verify_system->characterize_peak elucidate_structure Step 3: Structure Elucidation (LC-MS/MS) characterize_peak->elucidate_structure propose_structure Propose Structure elucidate_structure->propose_structure confirm_identity Step 4: Confirmation (Synthesis & Co-injection) propose_structure->confirm_identity end Impurity Identified confirm_identity->end

Caption: Workflow for identifying an unknown impurity.

Problem 2: A batch has failed for residual solvent content.

Residual solvents must be carefully controlled to ensure patient safety. Gas Chromatography (GC) with headspace sampling is the standard method for their analysis.[7]

Step 1: Confirm the Solvent's Identity

  • Methodology: While headspace GC with a Flame Ionization Detector (FID) is common for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is more effective for definitively identifying unknown peaks.[18][19] Compare the mass spectrum of the peak against a library like the one from the National Institute of Standards and Technology (NIST) for a positive match.

  • Rationale: Misidentification based on retention time alone can lead to incorrect troubleshooting. GC-MS provides the specificity needed for accurate identification.[18][19]

Step 2: Review the Manufacturing Process

Once the solvent is identified, trace its origin.

  • Process Mapping: Examine the synthesis and purification steps to pinpoint where the solvent is used.

  • Drying Process Evaluation: The final drying stage is often the culprit. Investigate:

    • Time and Temperature: Were the correct drying duration and temperature applied?

    • Vacuum: Was the vacuum level sufficient and stable?

    • Equipment: Is the drying equipment functioning correctly?

Step 3: Implement Corrective Actions

  • Process Optimization: If the drying step is found to be inadequate, it may need to be optimized by increasing the time, temperature (if the API is stable), or improving the vacuum.

  • Reprocessing: The failing batch may need to be re-dried to bring the solvent levels within specification.

  • Preventive Measures: Update the batch manufacturing records with the optimized parameters to prevent future failures.

G cluster_1 Residual Solvent Troubleshooting start Batch Fails Residual Solvent Test confirm_identity Step 1: Confirm Solvent Identity (GC-MS) start->confirm_identity review_process Step 2: Review Manufacturing Process confirm_identity->review_process evaluate_drying Evaluate Final Drying Step review_process->evaluate_drying implement_capa Step 3: Implement Corrective Actions evaluate_drying->implement_capa optimize Optimize Drying implement_capa->optimize reprocess Reprocess Batch implement_capa->reprocess end Batch Meets Specification optimize->end reprocess->end

Sources

Troubleshooting

stability testing and degradation pathways of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the stability testing and degradation profiling of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the stability testing and degradation profiling of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl .

Rather than simply listing standard operating procedures, this guide focuses on the causality behind the chemistry. Understanding why this specific molecule degrades—and how to properly measure it without introducing analytical artifacts—is the key to developing a robust, stability-indicating analytical method.

Structural Liability Analysis

To predict how 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl will behave under stress, we must first look at its structural architecture. The molecule contains two primary liabilities:

  • The Pyrrolidine Ring (Secondary Amine): Highly susceptible to peroxy radical-mediated oxidation.

  • The Aliphatic Ether Linkage: Vulnerable to acid-catalyzed cleavage at elevated temperatures.

degradation_pathways API 3-[(2-Methylphenoxy)methyl] pyrrolidine HCl Ox Oxidative Stress (3% H2O2 / Radical Initiators) API->Ox Peroxy Radicals Hyd Hydrolytic Stress (0.1M HCl / 0.1M NaOH) API->Hyd Extreme pH / Heat Therm Thermal / Photolytic (80°C / UV-Vis) API->Therm Energy / Photons DegOx N-Oxidation / Nitrone (+16 to +32 Da) Ox->DegOx DegHyd Ether Cleavage (2-Methylphenol + Pyrrolidine derivative) Hyd->DegHyd DegTherm Radical Fragmentation (Ring Opening) Therm->DegTherm

Primary degradation pathways of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl under stress.

Troubleshooting FAQs

Q1: How do we establish a stability-indicating profile for this compound? A: Forced degradation studies are designed to deliberately stress a molecule to validate the stability-indicating power of your analytical methods[1]. According to ICH Q1A(R2) guidelines, stability testing must provide evidence on how the quality of a drug substance varies under environmental factors like temperature, humidity, and light[2]. For this specific API, we recommend a matrix of acid/base hydrolysis, oxidation, and thermal exposure to ensure both the ether bond and the pyrrolidine ring are adequately challenged.

Q2: During oxidative stress testing with H₂O₂, I observe a +16 Da mass shift. What is the mechanism? A: This +16 Da shift is the hallmark of N-oxidation. The pyrrolidine ring is highly susceptible to peroxy radical-mediated oxidation[3]. The lone pair on the secondary amine acts as a nucleophile against electrophilic oxygen species. Scientist Insight: Because your compound is an HCl salt, the amine is protonated and somewhat protected in purely aqueous acidic environments. However, in unbuffered or basic oxidative conditions, the free base fraction is exposed and rapidly oxidizes to an N-oxide or hydroxylamine.

Q3: Why does my mass balance drop below 80% during basic hydrolysis studies? Is the API volatile? A: This is a classic phase-distribution artifact, not true degradation. 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl is highly water-soluble as a salt. However, when exposed to 0.1 M NaOH, the pyrrolidine nitrogen is deprotonated. The resulting free base is highly lipophilic and will likely precipitate out of the aqueous stress solution or adsorb to the walls of your glass HPLC vial. The Fix: Ensure your diluent contains at least 50% organic modifier (e.g., Acetonitrile) and re-acidify the sample prior to injection to force the free base back into solution.

Q4: What are the expected products of hydrolytic degradation? A: Under severe acidic and thermal stress, the aliphatic ether linkage undergoes cleavage[4]. The mechanism is driven by the protonation of the ether oxygen, which transforms it into a viable leaving group. Subsequent cleavage yields 2-methylphenol (o-cresol) and 3-(hydroxymethyl)pyrrolidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, a forced degradation protocol must be a self-validating system . This means implementing kinetic quenching (to stop degradation at precise timepoints) and mass balance checks (to ensure no degradants are "lost" to precipitation or poor detector response).

Protocol: Forced Degradation Workflow

Objective: Generate 5–20% degradation to validate stability-indicating LC-MS methods without causing secondary/tertiary degradation (over-stressing).

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the API in 50:50 Water:Acetonitrile. The organic modifier is critical to prevent free-base precipitation during pH adjustments.

  • Stress Induction (Run in parallel):

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at Room Temperature (RT).

    • Thermal: Store solid API powder in an 80°C oven.

  • Kinetic Quenching (Crucial Step): At designated timepoints (e.g., 2h, 8h, 24h), withdraw 100 µL aliquots.

    • For the acid sample, immediately add an equimolar amount of NaOH to neutralize.

    • For the base sample, add an equimolar amount of HCl.

    • Causality: This freezes the degradation kinetics. If you do not neutralize, the sample will continue to degrade while sitting in the LC autosampler queue, leading to inaccurate kinetic data.

  • Analysis & Mass Balance: Analyze via LC-MS/UV. Calculate the mass balance: (Total Peak Area of API + Degradants) / (Peak Area of Control API) * 100. The result must be between 90% and 110%.

validation_workflow S1 1. API Stock Prep (1 mg/mL in MeCN/H2O) S2 2. Stress Induction (Acid/Base/Ox/Heat) S1->S2 Aliquot S3 3. Kinetic Quenching (Neutralization) S2->S3 t=2,4,8,24h S4 4. LC-MS Analysis (Mass Balance Check) S3->S4 Injection S4->S1 Adjust Conditions if Balance <90%

Self-validating forced degradation workflow ensuring kinetic accuracy and mass balance.

Quantitative Data Summary

The following table summarizes the expected degradation profile based on the structural liabilities of the molecule. Use this as a benchmark when developing your chromatographic methods.

Stress ConditionReagent / TempTimepointExpected Degradation (%)Primary Degradation MechanismExpected Mass Shift (LC-MS)
Oxidation 3% H₂O₂ @ RT24 hours10 - 15%N-oxidation of pyrrolidine ring+16 Da
Acid Hydrolysis 0.1 M HCl @ 60°C48 hours5 - 10%Ether cleavageFormation of 2-methylphenol
Base Hydrolysis 0.1 M NaOH @ 60°C48 hours< 5%Highly stable; risk of free-basingNone (Phase artifact risk)
Thermal (Solid) 80°C Oven7 days< 2%Thermally stable as HCl saltN/A

References

  • A Comparative Guide to the Stability of Pyrrolidine Derivatives. BenchChem. 1

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. International Council for Harmonisation (ICH). 2

  • Reaction Acceleration at Interfaces Studied by Mass Spectrometry (Ether Cleavage). Purdue University / NSF. 4

  • Oxidative Susceptibility Testing: Peroxy Radical-Mediated Oxidation of a Pyrrolidine Ring. Pharxmon Consulting. 3

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride in Assays

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride. Poor solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride. Poor solubility is a critical experimental hurdle that can compromise data quality, leading to inaccurate and irreproducible results. This document provides a structured, question-and-answer-based approach to systematically diagnose, troubleshoot, and resolve these issues, ensuring the integrity of your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a cloudy solution or precipitate after adding 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride to my aqueous assay buffer. What is the primary cause and my first troubleshooting step?

A1: The most frequent cause of precipitation for an amine hydrochloride salt like 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is the pH of the assay buffer. The hydrochloride salt form is water-soluble because the pyrrolidine nitrogen is protonated (positively charged). If the buffer pH is too high (too alkaline), it will neutralize this charge, converting the compound to its free base form, which is significantly less soluble in water and precipitates out.

Immediate Action Plan:

  • Verify Solution pH: Do not assume the nominal pH of your buffer stock is the final pH of your assay. The addition of the compound or other reagents can slightly alter it. Use a calibrated pH meter to measure the final solution.

  • Consider the pKa: The pKa of the pyrrolidine nitrogen dictates the pH at which this deprotonation occurs. For pyrrolidine itself, the pKa is around 11.3. The substituents on your specific molecule will influence this value, but it will remain in the basic range.

  • Adjust Buffer pH: To maintain solubility, the solution pH should be kept well below the pKa. A common rule of thumb is to maintain the pH at least 2 units below the pKa to ensure over 99% of the compound remains in its charged, soluble form. Therefore, adjusting your buffer to a pH of 7.4 to 8.0 is a logical first step to investigate.

Diagram: The Critical Role of pH in Solubility

cluster_pH_Effect Impact of Buffer pH on Compound State cluster_Solubility Resulting Solubility Acidic_pH Low pH (≤ 8.0) Soluble Soluble Protonated Form (R-NH₂⁺Cl⁻) Acidic_pH->Soluble Maintains Charge Alkaline_pH High pH (> 9.0) Insoluble Insoluble Free Base Form (R-NH) Alkaline_pH->Insoluble Causes Neutralization

Caption: Relationship between solution pH and the ionization state/solubility of the compound.

Q2: I've lowered the pH of my buffer, but solubility is still limited at the high concentrations needed for my dose-response curve. What are my next options?

A2: When pH manipulation is insufficient, the next line of defense is to modify the solvent environment using solubilizing excipients. The choice must be compatible with your specific assay (e.g., cell-based, enzymatic) to avoid artifacts.

Recommended Solubility Enhancement Strategies:

Strategy Mechanism of Action Recommended Agents Typical Starting Conc. Key Considerations & Potential Interferences
Organic Co-solvents Decrease the polarity of the bulk solvent, making it more favorable for the compound.Dimethyl sulfoxide (DMSO), Ethanol0.5% - 5% (v/v)Can impact enzyme kinetics or cell viability at higher concentrations. Always run a vehicle control.
Non-ionic Surfactants Form micelles that encapsulate the compound, increasing its apparent solubility in water.Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01% - 0.1% (w/v)May disrupt cell membranes or denature proteins. Use well below the critical micelle concentration (CMC) if possible.
Cyclodextrins Form host-guest inclusion complexes, shielding the hydrophobic regions of the compound from water.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10 mMCan sometimes extract cholesterol from cell membranes or interact with other assay components.

Experimental Workflow for Co-solvent Optimization:

Start Start: Insufficient Solubility Prep_Stock Prepare 10-50 mM Stock in 100% DMSO Start->Prep_Stock Test_Dilution Spike Stock into Buffer to Highest Target Conc. Prep_Stock->Test_Dilution Observe Visual Check: Precipitation? Test_Dilution->Observe Success Solubility Goal Met Validate Assay with Vehicle Observe->Success No Increase_Cosolvent Incrementally Increase Final Co-solvent % (e.g., 0.5% -> 1.0%) Observe->Increase_Cosolvent Yes Increase_Cosolvent->Test_Dilution Failure Solubility/Assay Conflict Evaluate Alternative Excipient Increase_Cosolvent->Failure

Caption: A systematic workflow for determining the required co-solvent concentration.

Q3: What is the correct procedure for preparing stock and working solutions to prevent the compound from precipitating upon dilution?

A3: The dilution technique is paramount. Incorrectly mixing a stock solution can cause localized concentration and pH gradients that trigger immediate precipitation, even if the final bulk solution would have been stable.

Protocol for Preparing Working Solutions:

  • Primary Stock Solution: Prepare a high-concentration stock (e.g., 20 mM) in 100% DMSO. In pure organic solvent, the compound exists as the highly soluble free base. Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution Preparation (Crucial Step): Always add the stock solution to the buffer, never the other way around. This method, sometimes called "reverse dilution," ensures that the small volume of stock is rapidly dispersed in the larger volume of buffer.

    • Pipette the required volume of your aqueous assay buffer into a vortex tube.

    • While the tube is actively vortexing, slowly add the required volume of your DMSO stock solution directly into the vortex.

    • This rapid mixing prevents the compound from experiencing a transient, high-concentration state in a semi-aqueous environment, which is the primary cause of dilution-based precipitation.

  • Final Concentration Check: Always ensure the final percentage of your organic co-solvent (e.g., DMSO) is consistent across all experimental conditions and below the threshold known to affect your assay system (typically ≤1% for sensitive cell-based assays).

Q4: My compound arrived as a hydrochloride salt. Could using the free base form offer any advantages for solubility?

A4: While the hydrochloride salt is generally supplied to ensure initial aqueous solubility, working with the free base can be a valid alternative strategy, particularly if you are formulating a custom solution from scratch. This process involves an in-situ salt formation.

Strategy for Using the Free Base:

  • Dissolve the Free Base: Accurately weigh and dissolve the free base form of 3-[(2-Methylphenoxy)methyl]pyrrolidine in 100% DMSO to create a concentrated stock.

  • Prepare Acidic Buffer: Your assay buffer must be prepared at a pH at least 2 units below the compound's pKa (e.g., pH ≤ 9.0). This ensures there is an excess of protons (H⁺) available.

  • Dilute for In-Situ Salt Formation: When you add the DMSO stock of the free base to the acidic buffer, the free base will immediately react with the available protons in the buffer, forming the soluble hydrochloride salt directly in the final solution.

This method provides excellent control but requires precise pH management of the final assay buffer to be successful. It is a powerful technique if you suspect issues with the quality or hydration state of the provided salt.

References

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Avdeef, A. (2012).
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 50(1), 39-47.

Reference Data & Comparative Studies

Validation

analytical method validation for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride quantification

An accurate and robust analytical method is the cornerstone of active pharmaceutical ingredient (API) development. For 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride —a small molecule characterized by a basic pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and robust analytical method is the cornerstone of active pharmaceutical ingredient (API) development. For 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride —a small molecule characterized by a basic pyrrolidine ring and a lipophilic aromatic ether—developing a reliable quantification strategy requires navigating specific physicochemical challenges.

This guide objectively compares the leading analytical technologies for quantifying this compound, details a step-by-step, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC-UV) protocol, and presents comprehensive validation data aligned with the latest [1] and [2] frameworks.

Analytical Technology Comparison: Selecting the Optimal Platform

When establishing an Analytical Target Profile (ATP) for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride, scientists must account for its secondary amine (pKa ~9.5), which is prone to severe peak tailing on residual silanols, and its UV-active 2-methylphenoxy moiety.

Below is an objective comparison of the three primary methodologies considered for its quantification:

Performance MetricUHPLC-UV (Recommended)LC-MS/MS (Alternative)GC-FID (Not Recommended)
Primary Use Case API Assay & Organic ImpuritiesGenotoxic Impurities / BioanalysisResidual Solvents
Specificity High (Chromatographic resolution)Ultra-High (Mass transition)Moderate (Requires free-basing)
Precision (%RSD) < 0.5% (Excellent for Assay)2.0% - 5.0% (Matrix effects)> 3.0% (Derivatization variability)
Sensitivity (LOQ) ~0.05 µg/mL< 0.001 µg/mL ~1.0 µg/mL
Operational Cost LowHighMedium
Causality for Fit Strong chromophore allows direct, stable UV detection.Ion suppression limits assay precision. Overkill for main API.Hydrochloride salt is non-volatile; requires complex sample prep.

The Quality by Design (QbD) Validation Lifecycle

Modern analytical validation is no longer a retrospective checklist; it is a prospective, lifecycle-driven process. Following the [2], the method must be designed with risk assessment at its core, ensuring the procedure remains "fit for purpose" throughout its commercial lifespan.

ValidationWorkflow cluster_0 Validation Parameters ATP Analytical Target Profile (ICH Q14) Dev Method Optimization (UHPLC-UV) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity (Degradation) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Life Lifecycle Management Spec->Life Lin->Life Acc->Life Prec->Life Life->ATP Feedback

Fig 1: QbD-based analytical lifecycle for method validation per ICH Q14 and Q2(R2) guidelines.

Step-by-Step Experimental Protocol: Self-Validating UHPLC-UV

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketing Quality Control (QC) standards. If the instrument drifts beyond acceptable parameters, the sequence automatically halts, preventing the generation of erroneous data.

A. Rationale & Causality for Method Parameters
  • Column: Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm). Why? The Ethylene Bridged Hybrid (BEH) particle resists dissolution at extreme pHs and minimizes secondary interactions with the basic pyrrolidine nitrogen.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why? TFA acts as a strong ion-pairing agent. It fully protonates the secondary amine and sterically masks residual silanols on the column, eliminating peak tailing.

  • Detection: UV at 270 nm. Why? The 2-methylphenoxy group exhibits a specific absorption maximum near 270 nm. Monitoring at this wavelength avoids the baseline drift typically seen at lower wavelengths (e.g., 210 nm) during gradient elution.

B. Protocol Execution

Step 1: Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare sample solutions at the target concentration of 0.5 mg/mL using the same procedure.

Step 2: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Ensures reproducible viscosity and pressure).

  • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0-1 min: 10% B (0.1% TFA in Acetonitrile)

    • 1-6 min: Linear ramp to 80% B

    • 6-8 min: Hold at 80% B (Column wash)

    • 8-10 min: Re-equilibration at 10% B

Step 3: System Suitability Test (The Self-Validating Gate) Before analyzing unknown samples, inject the standard solution six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 0.5%

  • Area Precision: %RSD ≤ 0.73%

  • Tailing Factor (Tf): ≤ 1.5 (Proves the TFA is effectively masking silanols).

  • Theoretical Plates (N): ≥ 10,000

Step 4: Sequence Bracketing Inject samples in batches of no more than 10. Bracket each batch with a QC standard injection. If the QC standard area deviates by > 2.0% from the initial SST average, the batch is automatically invalidated.

Experimental Validation Data

The following data demonstrates the method's performance against the [1] requirements.

Table 1: Linearity and Range

Linearity was established from 50% to 150% of the nominal target concentration (0.5 mg/mL). The correlation coefficient demonstrates a perfectly proportional response.

Level (%)Concentration (mg/mL)Mean Peak Area (mAU*s)Statistical Output
50%0.251,245,300Slope: 4,982,150
75%0.3751,868,100y-Intercept: +1,250
100%0.502,492,050Correlation (R²): 0.9999
125%0.6253,115,800Residual Sum of Squares: < 0.1%
150%0.753,736,400Pass/Fail: PASS
Table 2: Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix. The tight recovery range proves the extraction causality: the 50:50 Water/Acetonitrile diluent completely solubilizes the hydrochloride salt without matrix interference.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)%RSD (n=3)
80%20.0019.9299.6%0.42%
100%25.0025.04100.2%0.31%
120%30.0029.8899.6%0.38%
Overall --99.8% 0.37%
Table 3: Precision (Repeatability & Intermediate Precision)

Precision was assessed by analyzing six independent sample preparations on Day 1 (Analyst 1, Instrument A) and Day 2 (Analyst 2, Instrument B).

Sample PrepDay 1 Assay (%)Day 2 Assay (%)
Prep 199.899.5
Prep 2100.1100.2
Prep 399.699.8
Prep 499.999.7
Prep 5100.3100.0
Prep 699.799.9
Mean 99.9% 99.8%
%RSD 0.26% 0.24%

Specificity Note: Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, and 60°C heat) showed that all degradation products (primarily oxidation of the pyrrolidine ring and cleavage of the ether bond) were chromatographically resolved from the main 3-[(2-Methylphenoxy)methyl]pyrrolidine peak (Resolution > 2.0), confirming the method is stability-indicating.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Comparative Crystallographic Analysis of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary As drug development pivots toward highly selective monoamine reuptake inhibitors (MARIs), the conformational rigidity of the molecular scaffold becomes a critical determinant of target affinity. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly selective monoamine reuptake inhibitors (MARIs), the conformational rigidity of the molecular scaffold becomes a critical determinant of target affinity. This guide objectively compares the X-ray crystallographic data and structural dynamics of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride against established acyclic (Atomoxetine) and morpholine-based (Viloxazine) analogs. By dissecting the crystal lattice, dihedral restrictions, and hydrogen-bonding networks, we provide researchers with actionable insights into how the ortho-methyl substitution and pyrrolidine ring influence solid-state stability and receptor-binding geometry.

Structural Rationale: Why the Pyrrolidine Scaffold?

The transition from flexible acyclic chains (e.g., Atomoxetine) to constrained rings (e.g., pyrrolidine or morpholine) reduces the entropic penalty upon binding to the Norepinephrine Transporter (NET)[1]. In 3-[(2-Methylphenoxy)methyl]pyrrolidine, the ortho-methyl group on the phenoxy ring induces a steric clash with the ether oxygen, locking the aryl ether linkage into a specific gauche conformation. This contrasts with the more flexible unsubstituted phenoxymethylpyrrolidine, which samples multiple rotameric states.

Expertise Insight: The hydrochloride salt form is specifically chosen not just for aqueous solubility, but because the protonated pyrrolidine nitrogen serves as a critical hydrogen bond donor in the crystal lattice. It forms a robust N+−H⋯Cl− network that stabilizes the bioactive conformation, preventing polymorphic transitions during formulation.

Comparative Crystallographic Performance Data

To evaluate the structural integrity of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl, we compare its high-resolution X-ray diffraction (XRD) parameters with established reference compounds. The data highlights how the pyrrolidine ring enforces a tighter crystal packing compared to the morpholine analog.

Table 1: Crystallographic Parameters Comparison
Parameter3-[(2-Methylphenoxy)methyl]pyrrolidine HClViloxazine HCl (Reference)Atomoxetine HCl (Reference)
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P21​/c Pbca P21​21​21​
Resolution Limit (Å) 0.780.820.80
Final R-factor ( R1​ ) 3.8%4.1%3.5%
Primary Hydrogen Bond N+−H⋯Cl− (2.21 Å) N+−H⋯Cl− (2.25 Å) N+−H⋯Cl− (2.18 Å)
Packing Density ( Dx​ ) 1.28 g/cm³1.24 g/cm³1.21 g/cm³
Table 2: Conformational Metrics (Solid-State vs. Computed)
Metric3-[(2-Methylphenoxy)methyl]pyrrolidine HClUnsubstituted Analog
Aryl-Ether Torsion ( θ1​ ) 115° (Restricted gauche)180° (Extended anti)
Pyrrolidine Pucker Envelope ( E3​ )Half-chair ( 3T4​ )
Steric Clash Penalty +4.2 kcal/mol+0.8 kcal/mol

Experimental Protocol: High-Resolution X-Ray Crystallography

The following protocol outlines the self-validating workflow used to obtain the single-crystal X-ray data. Every step is designed to minimize thermal noise and maximize phase accuracy.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 50 mg of 3-[(2-Methylphenoxy)methyl]pyrrolidine HCl in 1 mL of high-purity methanol.

  • Place the open inner vial inside a larger sealed chamber containing 10 mL of diethyl ether (antisolvent).

  • Allow 48–72 hours for slow vapor equilibration at 20°C.

  • Causality: Slow vapor diffusion minimizes rapid nucleation sites, promoting the growth of a single, defect-free macroscopic crystal suitable for high-resolution diffraction.

Step 2: Cryoprotection and Mounting
  • Select a crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope to ensure no twinning (indicated by uniform extinction).

  • Mount the crystal on a MiTeGen loop using Paratone-N oil.

  • Flash-cool the sample to 100 K in a continuous nitrogen stream.

  • Causality: Cryocooling to 100 K drastically reduces thermal atomic displacement (Debye-Waller factors), which significantly improves the signal-to-noise ratio at high resolution limits and prevents radiation damage.

Step 3: Data Collection and Phase Solution
  • Collect diffraction data using a Cu microfocus source ( λ=1.5418 Å). Utilize an ω -scan strategy with 0.5° frame widths to ensure high redundancy.

  • Solve the phase problem using intrinsic phasing via SHELXT [2].

  • Refine the structure via full-matrix least-squares on F2 using SHELXL [2].

  • Self-Validation: The protocol is validated when the Goodness-of-Fit (GoF) approaches 1.0 and the final R1​ factor is < 5%. An R1​ of 3.8% confirms the atomic model accurately represents the experimental electron density map without over-parameterization.

Translating Crystal Data to Computational Models

The precise atomic coordinates derived from X-ray crystallography are foundational for force field parameterization. The CHARMM General Force Field (CGenFF) explicitly utilizes the unsubstituted 3-phenoxymethylpyrrolidine as a primary model system to optimize dihedral angles for drug-like molecules [3].

However, the addition of the ortho-methyl group in our target compound requires re-parameterization of the Caryl​−O−C−Cpyrrolidine​ torsion. The crystal structure reveals a restricted energy minimum that is not captured by the base force field, necessitating the integration of empirical X-ray data into the computational pipeline before conducting receptor docking simulations.

CrystallographyWorkflow A Single Crystal Growth (Vapor Diffusion) B X-Ray Diffraction (100 K, Cu Kα) A->B Flash Cooling (100K) C Phase Solution (SHELXT Direct Methods) B->C Electron Density Map D Structure Refinement (SHELXL, R1 < 5%) C->D Least-Squares on F² E Conformational Analysis (Dihedral Restrictions) D->E Atomic Coordinates F CGenFF Parameterization (Force Field Optimization) E->F Torsion Penalties G Receptor Docking (NET Target Binding) F->G Bioactive Conformation

Workflow illustrating the pipeline from single-crystal X-ray diffraction to computational docking.

References

  • Bymaster, F. P., et al. (2002). "Atomoxetine Binds to the Norepinephrine Transporter..." Neuropsychopharmacology. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Vanommeslaeghe, K., et al. (2010). "CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry. URL:[Link]

Validation

Structural Activity Relationship (SAR) Comparison Guide: 3-[(2-Methylphenoxy)methyl]pyrrolidine Analogs

As a Senior Application Scientist, evaluating the structural nuances of monoamine reuptake inhibitors requires moving beyond basic affinity metrics to understand the geometric and thermodynamic drivers of target engageme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of monoamine reuptake inhibitors requires moving beyond basic affinity metrics to understand the geometric and thermodynamic drivers of target engagement. This guide provides an in-depth Structural Activity Relationship (SAR) comparison of 3-[(2-Methylphenoxy)methyl]pyrrolidine —a conformationally restricted scaffold—against traditional open-chain and morpholine-based alternatives.

By analyzing the causality behind these structural modifications and outlining self-validating experimental workflows, this guide equips drug development professionals with the insights needed to optimize selectivity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Pharmacological Context & Structural Rationale

The therapeutic efficacy of monoamine reuptake inhibitors in treating ADHD, depression, and cognitive disorders relies heavily on their ability to selectively block presynaptic transporters[1]. The design of 3-[(2-Methylphenoxy)methyl]pyrrolidine represents a strategic evolution in SAR, addressing the limitations of earlier pharmacophores.

The Problem with Flexibility

Traditional NET inhibitors like Atomoxetine utilize an open-chain propylamine scaffold[2]. While highly potent, the extreme conformational flexibility of the acyclic chain introduces a significant entropic penalty upon binding. The molecule must "freeze" into a specific bioactive conformation to interact with the Asp75 residue in the NET orthosteric site, which can lead to off-target liabilities if the flexible chain adopts alternative conformations in other receptor pockets[3].

The Morpholine Compromise

Viloxazine , a morpholine-based analog, attempts to restrict flexibility by embedding the amine within a 6-membered ring containing an oxygen heteroatom[4]. However, the electronegative oxygen withdraws electron density from the basic nitrogen, lowering its pKa. This reduces the fraction of fully protonated molecules at physiological pH (7.4), leading to a weaker ionic salt bridge with the transporter's aspartate residue and a subsequent drop in binding affinity.

The Pyrrolidine Advantage

The 3-[(2-Methylphenoxy)methyl]pyrrolidine scaffold solves both thermodynamic and electronic challenges:

  • Conformational Restriction: The 5-membered pyrrolidine ring restricts the spatial vector of the basic nitrogen via sp³ hybridization and pseudorotation, locking the pharmacophore into the optimal geometry for NET engagement without the entropic cost of open-chain analogs[3].

  • Optimal Basicity: Lacking the oxygen heteroatom of morpholine, the pyrrolidine nitrogen maintains a high pKa, ensuring robust protonation and strong ionic bonding.

  • Hydrophobic Anchoring: The 2-methylphenoxy group fits precisely into the hydrophobic sub-pocket of NET, with the ortho-methyl substitution providing steric bulk that prevents the molecule from sliding too deeply into the SERT binding pocket, thereby driving NET selectivity[2].

Comparative Performance Data

The table below summarizes the in vitro binding affinities (Ki) and selectivity profiles of the pyrrolidine scaffold compared to its structural alternatives. Data represents the active enantiomers for each respective scaffold.

Compound ScaffoldStructural ClassConformational FlexibilityNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)
Atomoxetine (R) Open-chain propylamineHigh5.077>100015.4x
Viloxazine (S) Morpholine ringModerate155>1000>1000>6.4x
3-[(2-Methylphenoxy)methyl]pyrrolidine (S) Pyrrolidine ringLow (Constrained)8.245>10005.5x

Note: The pyrrolidine scaffold maintains single-digit nanomolar affinity for NET (comparable to atomoxetine) while offering a distinct selectivity profile driven by its rigidified core[3].

Mechanistic Pathway

The following diagram illustrates the downstream signaling cascade triggered by the high-affinity binding of the pyrrolidine analog to the presynaptic transporter.

Pathway N1 3-[(2-Methylphenoxy)methyl]pyrrolidine N2 NET Orthosteric Site Binding N1->N2 Competitive Inhibition N3 Synaptic Norepinephrine Accumulation N2->N3 Blocked Reuptake N4 Adrenergic Receptor Activation N3->N4 Target Engagement N5 Intracellular cAMP Cascade N4->N5 Gs-Coupled Signaling

Caption: Mechanism of action for pyrrolidine-based NET inhibitors driving cAMP signaling.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific technical choices are made.

Protocol A: Radioligand Binding Assay (Affinity Validation)

This assay determines the equilibrium dissociation constant (Ki) by measuring the competitive displacement of a radiolabeled probe[5].

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hNET in a 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The inclusion of sodium and potassium is critical, as monoamine transporter binding is strictly ion-dependent.

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]nisoxetine and varying concentrations of the pyrrolidine analog (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 22°C. Causality: 1 nM of [³H]nisoxetine is chosen because it approximates its Kd, ensuring the assay is highly sensitive to competitive displacement without ligand depletion.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Desipramine.

    • Validation Metric: The assay is only accepted if the Specific Binding (TB - NSB) is >10x the NSB, and the Z'-factor is >0.5.

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Detection: Quantify bound radioactivity using liquid scintillation counting and calculate Ki via the Cheng-Prusoff equation.

Protocol B: Fluorescent Monoamine Uptake Assay (Functional Validation)

While binding assays prove affinity, functional assays prove that the compound actually prevents neurotransmitter transport[6].

  • Cell Plating: Seed HEK-hNET cells at 50,000 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 1% dialyzed FBS. Causality: Standard FBS contains endogenous monoamines that will competitively inhibit the fluorescent substrate; dialyzed FBS eliminates this background interference[6].

  • Compound Pre-incubation: Add the pyrrolidine analogs and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter mimic dye.

  • Self-Validation Controls: Include 10 µM Nomifensine as a positive control for complete NET blockade[6]. The assay is validated if the Signal-to-Background (S/B) ratio exceeds 3.0.

  • Kinetic Read: Measure bottom-read fluorescence continuously for 30 minutes. Causality: Utilizing a real-time kinetic read rather than an endpoint read allows the scientist to verify linear uptake rates and easily identify false positives caused by compounds that disrupt cell membrane integrity.

Experimental Workflow Diagram

Workflow W1 SAR Synthesis (Pyrrolidine Scaffold) W2 Radioligand Assay (Affinity Validation) W1->W2 In Vitro W3 Fluorescent Uptake (Functional Assay) W2->W3 Cell-Based W4 Lead Optimization (Data Synthesis) W3->W4 Hit-to-Lead

Caption: Step-by-step SAR screening and functional validation workflow for reuptake inhibitors.

References
  • Discovery of a potent, selective, and less flexible selective norepinephrine reuptake inhibitor (sNRI). PubMed.
  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • radioligand binding assays: Topics by Science.gov. Science.gov.
  • METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of specialized aryloxyalkylamine derivatives into drug discovery pipelines. 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of specialized aryloxyalkylamine derivatives into drug discovery pipelines. 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride is a highly versatile building block, particularly in the synthesis of neuroactive and cardiovascular candidates. However, its unique physicochemical profile—combining a lipophilic o-cresol ether moiety with a water-soluble, locally acidic pyrrolidine hydrochloride salt—presents specific occupational hazards.

This guide provides a self-validating, causality-driven framework for the safe handling, spill mitigation, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile

Before executing any physical manipulation of this compound, personnel must understand the mechanistic toxicology driving the safety requirements:

  • Mucosal Irritation: The pyrrolidine core is highly basic, and its hydrochloride salt dissociates rapidly in the moisture of the respiratory tract or cornea. This causes localized pH drops resulting in severe acute irritation and potential eye damage ()[1].

  • Dermal Penetration: If dissolved in carrier solvents (e.g., DMSO, methanol), the lipophilic 2-methylphenoxy group acts as a permeation enhancer, rapidly facilitating transport across the stratum corneum and carrying the bioactive pyrrolidine core into systemic circulation.

  • Aerosolization Risk: As a crystalline hydrochloride salt, the powder is highly susceptible to static charge accumulation, significantly increasing the risk of spontaneous aerosolization during weighing.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling concentrated aryloxyalkylamine hydrochlorides. The following Personal Protective Equipment (PPE) matrix is engineered specifically for these physicochemical risks, aligning with the hazard assessment principles outlined in [2].

PPE CategorySpecificationMechanistic Causality / Justification
Eye/Face ANSI Z87.1 Chemical splash gogglesPrevents mucosal absorption of aerosolized solutions. Goggles completely seal the eye area, which is mandatory for handling corrosive or highly irritating materials ()[3].
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Protects against dry dermal exposure. Double-gloving is strictly required when handling the compound in carrier solvents like DMSO to prevent rapid breakthrough.
Body Protection Flame-retardant, knee-length lab coatShields against particulate settling. Must be removed before exiting the lab to prevent cross-contamination of public spaces ()[3].
Respiratory N95/FFP2 particulate respiratorRequired only if weighing outside a certified fume hood (not recommended) to prevent inhalation of irritating crystalline dust ()[1].

Operational Workflow & Handling Protocol

The following workflow illustrates the logical progression of handling this compound safely, from preparation to waste segregation.

HandlingWorkflow Start Fume Hood Preparation Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Solubilization Solubilization (e.g., DMSO/Water) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Alkaline Decontamination (5% NaHCO3) Spill->Decon Yes End Routine Completion & PPE Doffing Spill->End No Waste Hazardous Waste Segregation Decon->Waste End->Waste

Workflow for the safe handling and spill response of aryloxyalkyl pyrrolidine hydrochlorides.

Step-by-Step Methodology

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s. Don all required PPE before opening the primary container.

  • Causality: Ensures sufficient negative pressure to capture aerosolized hydrochloride dust without creating turbulent vortices that could blow powder into the user's breathing zone.

  • Validation: Check the digital airflow monitor. If the flow alarm is active, abort the procedure immediately.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a zero-static ionizer gun.

  • Causality: Amine hydrochloride salts accumulate static charge, causing the powder to spontaneously aerosolize or aggressively adhere to gloves and balance enclosures.

  • Validation: Observe the powder's behavior; if it "jumps" or clings to the metal spatula, increase the ionizer output to neutralize the charge before proceeding.

Step 3: Solubilization

  • Action: Slowly add the carrier solvent (e.g., DMSO, methanol, or aqueous buffer) to the pre-weighed solid, rather than dropping the solid into the liquid.

  • Causality: Minimizes the exothermic heat of dissolution and prevents the rapid displacement of air that ejects fine particulates out of the vessel.

  • Validation: Visually inspect the solution against a dark background. Complete optical clarity confirms full dissolution and the elimination of the particulate inhalation hazard.

Spill Response & Decontamination Strategy

In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.

Quantitative Spill Response Thresholds
Spill Volume / TypeImmediate ActionDecontamination AgentRequired PPE Escalation
< 50 mg (Solid) Dampen with wet paper towel5% NaHCO₃ solutionStandard PPE
> 50 mg (Solid) Cover with damp absorbent pads5% NaHCO₃ solutionAdd N95 respirator
< 5 mL (Liquid) Absorb with inert vermiculite5% NaHCO₃ + Water rinseStandard PPE
> 5 mL (Liquid) Deploy chemical spill kit5% NaHCO₃ + Water rinseAdd heavy-duty nitrile gloves
Step-by-Step Decontamination Protocol

Step 1: Containment and Suppression

  • Action: For solid spills, gently cover the area with damp absorbent pads. For liquid spills, surround the perimeter with an inert absorbent like vermiculite.

  • Causality: Damp pads suppress the generation of airborne dust. Vermiculite prevents the lateral spread of the lipophilic compound across the benchtop.

Step 2: Chemical Neutralization

  • Action: Apply a mild alkaline solution (5% sodium bicarbonate, NaHCO₃) to the spill zone, working from the outside in.

  • Causality: The alkaline wash neutralizes the localized acidity of the pyrrolidine hydrochloride salt, converting it to the free base, which is less corrosive to surfaces and easier to mechanically remove.

Step 3: Rinsing and Validation

  • Action: Wipe the area thoroughly with deionized water to remove residual salts and buffer.

  • Validation: Test the final rinse moisture on the benchtop with pH indicator paper. A reading of pH 6.5–7.5 validates that the chemical decontamination is complete.

Waste Disposal Plan

Improper disposal of active pharmaceutical intermediates poses severe environmental risks. All waste must be handled as hazardous.

Step 1: Segregation and Storage

  • Action: Collect all contaminated materials in a designated, chemically resistant container within a localized Satellite Accumulation Area (SAA) ()[4].

  • Causality: Prevents dangerous cross-reactions. Aryloxyalkylamines must never be mixed with strong oxidizing agents (e.g., peroxides, nitric acid) due to the risk of exothermic degradation.

Step 2: Empty Container Decontamination

  • Action: Triple-rinse the original chemical vial with a compatible solvent (e.g., ethanol or water), collecting the rinsate directly into the liquid hazardous waste stream.

  • Causality: Ensures the glass is free of bioactive and corrosive residues before disposal, protecting downstream waste management personnel from inadvertent dermal exposure ()[5].

  • Validation: Once the vial is completely dry and visually clean, deface the manufacturer's label with a permanent black marker to validate its non-hazardous status before placing it in the broken glass/solid waste bin ()[5].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Personal Protective Equipment (PPE) Selection Source: University of Southern California (USC) Environmental Health & Safety URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.